molecular formula C14H20O5 B15621860 Benzyl-PEG3-acid

Benzyl-PEG3-acid

Numéro de catalogue: B15621860
Poids moléculaire: 268.30 g/mol
Clé InChI: QCNCDLBZNNIXAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl-PEG3-acid is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNCDLBZNNIXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG3-acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Benzyl-PEG3-acid is a versatile chemical tool with significant applications in the fields of targeted protein degradation, bioconjugation, and drug delivery. This guide provides a comprehensive overview of its core uses, supported by detailed experimental protocols and data presentation to facilitate its integration into research workflows.

Core Principles and Applications of this compound

This compound is a heterobifunctional linker molecule characterized by three key components: a benzyl (B1604629) protecting group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This distinct structure imparts several advantageous properties that are leveraged in various research applications. The PEG spacer enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into.[1][2]

The primary applications of this compound include:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC molecule that induces targeted protein degradation.[3] The length and composition of the linker are critical for the efficacy of the PROTAC.[4]

  • Bioconjugation: The carboxylic acid moiety can be activated to react with primary amines on proteins, peptides, or other biomolecules, enabling their modification with the benzyl-PEG3 group. This can be used to improve the therapeutic properties of biologics.

  • Drug Delivery: As a component of larger drug delivery systems, this compound can be used to attach targeting ligands to nanoparticles or to modify the surface of drug carriers to improve their biocompatibility and circulation time.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueReference
Molecular Formula C14H20O5[5]
Molecular Weight 268.31 g/mol [5]
CAS Number 127457-63-0[5]
Appearance LiquidN/A
Solubility Soluble in DMSO and DMFN/A
Storage Store at -20°CN/A

Experimental Protocols

The following are detailed methodologies for the key applications of this compound. These protocols are intended as a starting point and may require optimization for specific molecular contexts.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the coupling of this compound to an amine-containing E3 ligase ligand, followed by deprotection of the benzyl group and subsequent coupling to a target protein ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Reagents and Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Stir plate and stir bar

    • Reaction vessel

  • Procedure:

    • In a clean, dry reaction vessel, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) to the solution.

    • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Benzyl-PEG3-E3 ligase ligand conjugate.

Step 2: Benzyl Group Deprotection

  • Reagents and Materials:

  • Procedure:

    • Dissolve the Benzyl-PEG3-E3 ligase ligand conjugate in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 4-16 hours, monitoring the reaction by LC-MS.

    • Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected HO-PEG3-E3 ligase ligand conjugate.

Step 3: Coupling of the Linker-E3 Ligase Conjugate to a Target Protein Ligand

This step will depend on the functional group available on the target protein ligand. The example below assumes the deprotected hydroxyl group is converted to a more reactive group for coupling to the target protein ligand. A more direct approach would be to couple a target protein ligand with a carboxylic acid to the amine of Benzyl-PEG3-amine, a derivative of this compound.

Protocol 2: Bioconjugation to a Protein via Amide Bond Formation

This protocol outlines the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

  • Reagents and Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-Hydroxysulfosuccinimide)

    • Anhydrous DMSO

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., dialysis, size-exclusion chromatography)

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • In a microcentrifuge tube, mix this compound, EDC, and Sulfo-NHS in a molar ratio of 1:2:5 (acid:EDC:Sulfo-NHS) in reaction buffer for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the activated this compound mixture to the protein solution. The molar ratio of the linker to the protein should be optimized, but a starting point of 20:1 can be used.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

    • Purify the protein-conjugate using dialysis or size-exclusion chromatography to remove excess reagents.

    • Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays.

Data Presentation

Quantitative data is crucial for evaluating the effectiveness of molecules synthesized using this compound. The following table provides a conceptual example of how to present data for a newly synthesized PROTAC.

PROTAC IDLinkerTarget Protein LigandE3 Ligase LigandTarget Protein Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)DC50 (nM)Dmax (%)
PROTAC-1Benzyl-PEG3Ligand-APomalidomide1502505095
PROTAC-2Benzyl-PEG4Ligand-APomalidomide1452603598
PROTAC-3Benzyl-PEG2Ligand-APomalidomide16024012080

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a specific PROTAC synthesized with this compound.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Amine-E3 Ligase Ligand - Target Protein Ligand step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Benzyl-PEG3-E3 Ligase Conjugate step1->intermediate1 step2 Step 2: Benzyl Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 HO-PEG3-E3 Ligase Conjugate step2->intermediate2 step3 Step 3: Final Coupling (Activation & Conjugation) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Caption: General workflow for PROTAC synthesis.

Bioconjugation_Workflow reagents This compound + EDC/Sulfo-NHS activation Activation (15 min, RT) reagents->activation activated_linker Amine-Reactive NHS Ester activation->activated_linker conjugation Conjugation (2h RT or O/N 4°C) activated_linker->conjugation protein Protein with Primary Amines (e.g., Lysine) protein->conjugation purification Purification (Dialysis or SEC) conjugation->purification final_conjugate Protein-PEG-Benzyl Conjugate purification->final_conjugate

Caption: Protein bioconjugation workflow.

References

Synthesis of Benzyl-PEG3-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a common and effective two-step synthesis route for Benzyl-PEG3-acid, a valuable bifunctional linker used extensively in pharmaceutical and biotechnology research. This guide provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this compound.

Overview of the Synthesis Route

The synthesis of this compound is typically achieved through a two-step process. The first step involves the benzylation of triethylene glycol to form the intermediate, Benzyl-PEG3-alcohol. This is followed by the oxidation of the primary alcohol to a carboxylic acid, yielding the final product, this compound.

The overall reaction scheme can be summarized as follows:

Step 1: Synthesis of Benzyl-PEG3-alcohol (Williamson Ether Synthesis) HO-(CH₂CH₂O)₃-H + C₆H₅CH₂Br → C₆H₅CH₂O-(CH₂CH₂O)₃-H

Step 2: Synthesis of this compound (Oxidation) C₆H₅CH₂O-(CH₂CH₂O)₃-H → C₆H₅CH₂O-(CH₂CH₂O)₂-CH₂COOH

Experimental Protocols

Step 1: Synthesis of Benzyl-PEG3-alcohol

This step utilizes the Williamson ether synthesis, a well-established method for the formation of ethers from an organohalide and an alcohol.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl (B1604629) bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of triethylene glycol (e.g., 1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (e.g., 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours) to ensure complete formation of the alkoxide.

  • The mixture is then cooled back to 0 °C, and a solution of benzyl bromide (e.g., 1.1 equivalents) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford pure Benzyl-PEG3-alcohol.

Step 2: Synthesis of this compound

The oxidation of the primary alcohol of Benzyl-PEG3-alcohol to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the Jones oxidation.

Materials:

Procedure:

  • A solution of Benzyl-PEG3-alcohol (e.g., 1 equivalent) in acetone is cooled to 0 °C in an ice bath.

  • Jones reagent is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by the color change from orange/red to green.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature and stirred for an additional period (e.g., 4-6 hours).

  • The excess oxidizing agent is quenched by the addition of isopropanol until the green color persists.

  • The mixture is filtered to remove the chromium salts, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods used.

StepReactantProductTypical Yield (%)Purity (%)
1Triethylene glycolBenzyl-PEG3-alcohol70-85>95
2Benzyl-PEG3-alcoholThis compound60-75>98

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Workflow Start Starting Materials: Triethylene Glycol Benzyl Bromide Step1 Step 1: Williamson Ether Synthesis (Benzylation) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Intermediate: Benzyl-PEG3-alcohol Step2 Step 2: Oxidation (e.g., Jones Oxidation) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 FinalProduct Final Product: This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Synthesis workflow for this compound.

Solubility of Benzyl-PEG3-acid in DMSO and DMF: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG3-acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Due to the limited availability of precise quantitative solubility data in public literature and supplier documentation, this guide focuses on qualitative assessment, a detailed experimental protocol for determining solubility, and the practical application of this compound in experimental workflows.

Introduction to this compound

This compound, also known by its IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker containing a benzyl-protected alcohol and a terminal carboxylic acid. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of molecules to which it is conjugated. The benzyl (B1604629) group serves as a protecting group that can be removed via hydrogenolysis, while the carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC or HATU). This makes it a valuable tool in bioconjugation, drug delivery, and surface modification.

Qualitative Solubility Assessment

While specific quantitative solubility values for this compound are not widely published, the general properties of PEGylated molecules and information on similar compounds suggest its likely solubility behavior. For instance, related compounds like m-PEG3-acid are known to be soluble in water, DMSO, DCM, and DMF.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many polymers and active pharmaceutical ingredients.[2][3] DMF is another polar aprotic solvent with strong solvating capabilities. Given the presence of the hydrophilic PEG chain and the overall molecular structure, this compound is expected to be readily soluble in both DMSO and DMF.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., mg/mL) for this compound in DMSO and DMF has not been explicitly reported in publicly available datasheets or scientific articles. The table below is provided as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
DMSO25Data not availableData not availableExpected to be soluble
DMF25Data not availableData not availableExpected to be soluble

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in DMSO and DMF at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous DMF

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer (for concentration measurement)

  • Volumetric flasks and appropriate vials

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent (DMSO or DMF) in a series of vials. The goal is to create a suspension where undissolved solid is clearly visible.

    • For example, start by adding 50 mg of this compound to 1 mL of solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Preparation of Saturated Solution for Analysis:

    • Carefully pipette a known volume of the clear supernatant (the saturated solution) into a clean, pre-weighed volumetric flask. Be cautious not to disturb the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

  • Quantification:

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • The solubility can be expressed in mg/mL or converted to molarity using the molecular weight of this compound (268.31 g/mol ).[]

Experimental Workflow: Bioconjugation using this compound

The following diagram illustrates a typical workflow for the use of this compound in a bioconjugation experiment, such as labeling a protein with a small molecule.

G start Start: Prepare Reagents reagent_prep Dissolve this compound in DMSO or DMF start->reagent_prep activation Activate Carboxylic Acid (e.g., with EDC/NHS) reagent_prep->activation conjugation Conjugation Reaction: Add activated linker to protein activation->conjugation protein_prep Prepare Protein Solution in Aqueous Buffer (pH 7-8) protein_prep->conjugation purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis end End: Characterized Conjugate analysis->end

Caption: Workflow for protein conjugation using this compound.

This workflow highlights the critical step of dissolving the linker in an organic solvent like DMSO or DMF before activating its carboxylic acid group for subsequent reaction with a primary amine on a target molecule in an aqueous buffer. The PEG spacer helps to mitigate solubility issues of the hydrophobic benzyl group during the conjugation reaction.

References

Benzyl-PEG3-acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl-PEG3-acid. Understanding the factors that influence the integrity of this valuable PEG linker is critical for its successful application in bioconjugation, drug delivery, and proteomics. This document outlines the principal degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.

Core Concepts: Stability of this compound

This compound, like other PEGylated compounds, is susceptible to degradation through two primary pathways: hydrolysis and oxidation. The stability of the molecule is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

The ether linkages within the polyethylene (B3416737) glycol (PEG) chain are generally stable. However, the benzyl (B1604629) ether and the terminal carboxylic acid are the most reactive sites. The benzyl group, serving as a protecting group for the alcohol, can be cleaved under certain conditions.

Principal Degradation Pathways

Hydrolysis: The ether linkages in the PEG chain are relatively resistant to hydrolysis under neutral conditions. However, extreme pH values can catalyze the cleavage of these bonds. The benzyl ether bond can also be susceptible to cleavage under strong acidic conditions.

Oxidation: The PEG chain is prone to auto-oxidation, a process that can be initiated by heat, light, and transition metal ions. This degradation pathway can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. The benzyl group can also be oxidized, potentially leading to the formation of benzaldehyde (B42025) and benzoic acid.

Hydrogenolysis: The benzyl ether bond is susceptible to cleavage by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst). While this is a common method for deprotection, unintentional exposure to reducing conditions should be avoided during storage and use.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, it is imperative to adhere to strict storage and handling protocols. The following recommendations are based on general best practices for PEGylated reagents and information from various suppliers.

Storage Conditions
ParameterSolid FormIn Solution
Temperature -20°C for long-term storage.[1][2][3] 2-8°C for short-term storage.[4][]-20°C or -80°C.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[6]Purge headspace with inert gas before sealing.
Light Exposure Protect from light; store in an amber vial or in the dark.[6][7]Store in light-protecting vials.
Moisture Store in a desiccated environment.[8]Use anhydrous solvents.
Container Tightly sealed vial.Tightly sealed vial, preferably with a septum for inert gas handling.
Shelf Life Up to 24 months (unopened) under ideal conditions.[8]Up to 1 month at -20°C, up to 6 months at -80°C.[8]
Handling Procedures
  • Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of moisture into the product.[6][8]

  • Inert Atmosphere: When possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box).

  • Aliquoting: For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[8]

  • Solvent Quality: Use high-purity, anhydrous solvents for preparing solutions.

Experimental Protocols

The following section details experimental methodologies for assessing the stability of this compound. These protocols are based on established practices for forced degradation studies and the development of stability-indicating analytical methods.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH). Incubate at room temperature for 2 hours.

    • Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer a portion of the solid this compound to a vial and heat at 80°C for 48 hours. Also, heat a portion of the stock solution at 80°C for 48 hours.

    • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an appropriate volume of NaOH or HCl, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 214 nm and 254 nm, or CAD.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Characterization of Degradation Products

Objective: To identify the chemical structures of the major degradation products.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information of isolated degradation products.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Potential Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Heat, Light) cluster_hydrogenolysis Hydrogenolysis (H2/Pd) This compound This compound Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Cleavage of benzyl ether PEG3-acid PEG3-acid This compound->PEG3-acid Cleavage of benzyl ether Benzaldehyde Benzaldehyde This compound->Benzaldehyde Oxidation of benzyl group PEG Chain Fragments PEG Chain Fragments This compound->PEG Chain Fragments Oxidation of PEG chain Toluene Toluene This compound->Toluene Cleavage of benzyl ether HO-PEG3-acid HO-PEG3-acid This compound->HO-PEG3-acid Cleavage of benzyl ether Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid

Caption: Potential Degradation Pathways of this compound.

Workflow for a this compound Stability Study cluster_setup Study Setup cluster_storage Storage and Sampling cluster_analysis Analysis cluster_conclusion Conclusion Define Storage Conditions Define Storage Conditions Prepare Samples Prepare Samples Define Storage Conditions->Prepare Samples Initial Analysis (T=0) Initial Analysis (T=0) Prepare Samples->Initial Analysis (T=0) Long-term Storage Long-term Storage Initial Analysis (T=0)->Long-term Storage Accelerated Storage Accelerated Storage Initial Analysis (T=0)->Accelerated Storage Periodic Sampling Periodic Sampling Long-term Storage->Periodic Sampling Accelerated Storage->Periodic Sampling HPLC Analysis HPLC Analysis Periodic Sampling->HPLC Analysis Characterize Degradants Characterize Degradants HPLC Analysis->Characterize Degradants Data Analysis Data Analysis HPLC Analysis->Data Analysis Determine Shelf-life Determine Shelf-life Data Analysis->Determine Shelf-life

Caption: Workflow for a this compound Stability Study.

Conclusion

The stability of this compound is paramount for its effective use in research and development. The primary degradation pathways are hydrolysis and oxidation, which can be significantly mitigated by adhering to proper storage and handling procedures. For optimal long-term stability, this compound should be stored at -20°C under an inert atmosphere, and protected from light and moisture. When in solution, storage at -80°C in single-use aliquots is recommended. The provided experimental protocols for forced degradation and stability-indicating HPLC methods offer a robust framework for assessing the stability of this compound and ensuring its quality for downstream applications.

References

The Benzyl Group: A Cornerstone in Protecting Group Strategy for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is a paramount concern in the synthesis of complex molecules. Among the arsenal (B13267) of protective groups, the benzyl (B1604629) group (Bn) and its derivatives stand out for their versatility, stability, and well-established methodologies for both introduction and removal. This technical guide provides an in-depth exploration of the benzyl protecting group, detailing its application in safeguarding alcohols, amines, and carboxylic acids, and offering a comprehensive overview of experimental protocols and reaction mechanisms.

Core Principles of Benzyl Protection

The benzyl group, typically introduced as a benzyl ether (for alcohols), benzylamine (B48309) (for amines), or benzyl ester (for carboxylic acids), offers robust protection under a wide range of chemical conditions, including acidic and basic media.[1][2] Its stability is a key attribute that allows for extensive synthetic transformations on other parts of a molecule without affecting the protected functional group. The benzyloxycarbonyl (Cbz or Z) group, a related carbamate, is a cornerstone in peptide synthesis for the protection of amine functionalities.[3][4]

The utility of the benzyl group is further enhanced by the variety of methods available for its removal, which can be tailored to the specific needs of a synthetic route and the presence of other functional groups. This allows for strategic deprotection, a critical aspect of complex molecule synthesis.[5][6]

Protection of Alcohols

Alcohols are frequently protected as benzyl ethers due to their high stability.[7] The formation of a benzyl ether masks the acidic proton and the nucleophilicity of the hydroxyl group.

General Protection Workflow for Alcohols

G cluster_protection Protection of Alcohol Alcohol Alcohol (R-OH) Base Base (e.g., NaH, Ag2O) Alcohol->Base Deprotonation Alkoxide Alkoxide (R-O⁻) Base->Alkoxide Reagent Benzylating Reagent (e.g., Benzyl Bromide) Alkoxide->Reagent SN2 Reaction Bn_Ether Benzyl Ether (R-OBn) Reagent->Bn_Ether

Caption: General workflow for the protection of an alcohol as a benzyl ether.

Experimental Protocols for Alcohol Protection

Table 1: Selected Methods for the Benzylation of Alcohols

Benzylating ReagentBase/CatalystSolventTemperature (°C)Typical Yield (%)Notes
Benzyl Bromide (BnBr)Sodium Hydride (NaH)DMF, THF0 to rt>90A very common and efficient method.[2]
Benzyl Bromide (BnBr)Silver(I) Oxide (Ag₂O)DMFrt to elevated70-90Milder conditions, useful for selective protection.[8]
Benzyl TrichloroacetimidateTrifluoromethanesulfonic acid (TfOH)Dichloromethane080-95Suitable for acid-sensitive substrates.[2]
2-Benzyloxy-1-methylpyridinium triflateTriethylamineDichloromethaneReflux75-90Neutral conditions for protection.[9]
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Trifluoromethanesulfonic acid (TfOH)Toluene (B28343)rt to 6080-95Acid-catalyzed O-benzylation.[9]

Protection of Amines

Amines are commonly protected as N-benzylamines or as N-benzyloxycarbonyl (Cbz) derivatives. The Cbz group is particularly important in peptide synthesis as it suppresses the nucleophilicity and basicity of the amine and helps prevent racemization during peptide coupling.[3][10]

General Protection Workflow for Amines (Cbz)

G cluster_protection Protection of Amine (Cbz) Amine Amine (R-NH2) Reagent Benzyl Chloroformate (Cbz-Cl) Amine->Reagent Nucleophilic Acyl Substitution Base Base (e.g., NaHCO3, Et3N) Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Reagent->Cbz_Amine

Caption: General workflow for the protection of an amine with a Cbz group.

Experimental Protocols for Amine Protection

Table 2: Selected Methods for the Protection of Amines

Protecting GroupReagentBase/ConditionsSolventTemperature (°C)Typical Yield (%)
Benzyl (Bn)Benzyl Bromide (BnBr)K₂CO₃, Et₃NAcetonitrile, DMFrt to 8080-95
Benzyl (Bn)BenzaldehydeNaBH(OAc)₃ (Reductive Amination)Dichloroethanert70-90
Benzyloxycarbonyl (Cbz)Benzyl Chloroformate (Cbz-Cl)NaHCO₃, NaOHDioxane/Water, THF0 to rt>90
Benzyloxycarbonyl (Cbz)Dibenzyl Carbonate----

Protection of Carboxylic Acids

Carboxylic acids are protected as benzyl esters, which are stable to many reagents but can be cleaved under specific reductive conditions.[11]

Experimental Protocols for Carboxylic Acid Protection

Table 3: Selected Methods for the Benzylation of Carboxylic Acids

Benzylating ReagentCatalyst/ConditionsSolventTemperature (°C)Typical Yield (%)Notes
Benzyl Alcoholp-Toluenesulfonic acid (p-TsOH)TolueneReflux (Dean-Stark)85-95Fischer esterification.
Benzyl Bromide (BnBr)Cesium Carbonate (Cs₂CO₃)DMFrt>90Mild and efficient.
2-Benzyloxy-1-methylpyridinium triflateTriethylamineDichloromethanert80-90[12]

Deprotection Strategies

The removal of the benzyl protecting group is a critical step in a synthetic sequence. The choice of deprotection method depends on the nature of the protected group (ether, amine, ester, or carbamate) and the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common method for the deprotection of benzyl groups is catalytic hydrogenolysis.[1][13] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene.[1][9] This method is generally clean and high-yielding, producing toluene as a byproduct.[9]

General Workflow for Catalytic Hydrogenolysis

G cluster_deprotection Catalytic Hydrogenolysis Protected_Substrate Benzyl-Protected Substrate (R-X-Bn, X=O, NH, OCO) Catalyst Catalyst (e.g., Pd/C) Protected_Substrate->Catalyst H_Source Hydrogen Source (H2 gas, Ammonium Formate) Protected_Substrate->H_Source Deprotected_Product Deprotected Product (R-XH) Catalyst->Deprotected_Product H_Source->Deprotected_Product Byproducts Byproducts (Toluene, CO2 for Cbz) Deprotected_Product->Byproducts

Caption: General workflow for the deprotection of benzyl groups via catalytic hydrogenolysis.

Oxidative and Acidic Cleavage

In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes), alternative deprotection methods are employed.

  • Oxidative Cleavage: Benzyl ethers can be cleaved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl (PMB) ethers which are more electron-rich.[9] Ozonolysis is another mild oxidative method for cleaving benzyl ethers.[14]

  • Acidic Cleavage: Strong acids like HBr in acetic acid or Lewis acids such as BBr₃ can cleave benzyl ethers, although these conditions are harsh and have limited applicability.[9][15]

Table 4: Common Deprotection Methods for Benzyl Groups

MethodReagentsSubstrateNotes
Catalytic HydrogenolysisH₂, Pd/CBenzyl ethers, amines, esters, Cbz-aminesMost common and general method.[13]
Transfer HydrogenolysisAmmonium formate, Pd/CBenzyl ethers, amines, esters, Cbz-aminesAvoids the use of flammable H₂ gas.[1]
Oxidative CleavageDDQp-Methoxybenzyl ethersSelective for electron-rich benzyl ethers.[9]
Oxidative CleavageOzoneBenzyl ethersMild conditions, useful in carbohydrate chemistry.[14]
Acidic CleavageHBr/AcOH, BBr₃Benzyl ethersHarsh conditions, limited functional group tolerance.[9]
Lewis Acid CleavageAlCl₃, SnCl₄Benzyl estersCan be selective for benzyl esters.[16]

Orthogonal Protection Strategies

A key advantage of the benzyl protecting group is its utility in orthogonal protection strategies, where multiple protecting groups can be removed selectively in the presence of others.[5][17] For example, a benzyl ether, which is removed by hydrogenolysis, can be used alongside a silyl (B83357) ether (e.g., TBS), which is cleaved by fluoride (B91410) ions, and a Boc-protected amine, which is removed under acidic conditions. This orthogonality is fundamental to the synthesis of complex molecules like peptides and oligosaccharides.[6][18]

Orthogonal Deprotection Workflow Example

G cluster_orthogonal Orthogonal Deprotection Strategy Molecule Molecule with Multiple Protecting Groups (e.g., -OBn, -OTBS, -NHBoc) Condition1 Condition A (e.g., H2, Pd/C) Molecule->Condition1 Selective Removal of Benzyl Group Product1 Deprotected Alcohol (-OH, -OTBS, -NHBoc) Condition1->Product1 Condition2 Condition B (e.g., TBAF) Product1->Condition2 Selective Removal of Silyl Group Product2 Deprotected Diol (-OH, -OH, -NHBoc) Condition2->Product2 Condition3 Condition C (e.g., TFA) Product2->Condition3 Selective Removal of Boc Group Product3 Final Deprotected Molecule (-OH, -OH, -NH2) Condition3->Product3

Caption: Example of an orthogonal deprotection workflow.

Conclusion

The benzyl protecting group remains an indispensable tool in modern organic synthesis. Its robustness, coupled with the diverse and selective methods available for its removal, provides chemists with a powerful strategy for the construction of complex molecular architectures. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to effectively utilize the benzyl group in their synthetic endeavors.

References

Technical Guide: Physicochemical Profile of Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide focused on the physicochemical characteristics of Benzyl-PEG3-acid, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile, heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery systems, and pharmaceutical research.[1] Its structure comprises a benzyl (B1604629) protecting group at one end, a terminal carboxylic acid group at the other, and a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. The benzyl group provides stability and can be removed through hydrogenolysis to reveal a reactive hydroxyl group.[] The carboxylic acid moiety allows for covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry.[][3] The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for experimental design and application.

PropertyValue
CAS Number 127457-63-0[][6]
Molecular Formula C₁₄H₂₀O₅[][6]
Molecular Weight 268.31 g/mol [][6]
Appearance Liquid[]
Purity ≥95%[]
Boiling Point 410.6 ± 35.0 °C at 760 mmHg[]
Density 1.141 ± 0.1 g/cm³[]
IUPAC Name 3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid[]
Storage Conditions 2-8°C[]

Experimental Protocols

The following sections detail standard methodologies for the determination of key physicochemical parameters of this compound.

Determination of Boiling Point

The boiling point is determined using a micro-distillation apparatus under atmospheric pressure.

  • Apparatus: 5 mL round-bottom flask, heating mantle with a magnetic stirrer, distillation head, condenser, receiving flask, and a calibrated thermometer.

  • Procedure:

    • A 2-3 mL sample of this compound is placed in the round-bottom flask with a small magnetic stir bar.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The sample is heated gently with continuous stirring.

    • The temperature is recorded when the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. This temperature is the observed boiling point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is quantified using reverse-phase HPLC.

  • Apparatus: An HPLC system equipped with a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), a UV-Vis detector, an autosampler, and a column oven.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

  • Procedure:

    • A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

    • The column is equilibrated with the initial mobile phase conditions.

    • A 10 µL aliquot of the sample is injected.

    • The elution of the compound is monitored by UV absorbance at 254 nm.

    • The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Visualizations

Application Workflow: Amide Bond Formation

The primary application of this compound is the conjugation to amine-containing molecules. The following workflow illustrates the activation of the carboxylic acid and subsequent reaction with a primary amine.

G A This compound B Carboxylic Acid Activation A->B EDC, NHS C Activated Intermediate (e.g., NHS Ester) B->C E Conjugation Reaction C->E D Primary Amine (e.g., Protein, Peptide) D->E F Stable Amide Bond Formation E->F G Purification F->G H Final Conjugate G->H

Caption: A typical workflow for the conjugation of this compound to a primary amine.

Logical Relationship: Protecting Group Chemistry

The benzyl group serves as a protecting group that can be selectively removed to unmask a hydroxyl group for further functionalization. This dual reactivity enhances its utility in constructing more complex molecular architectures.

G start This compound path1 Amine Conjugation start->path1 path2 Hydrogenolysis (Deprotection) start->path2 product1 Benzyl-PEG3-Amide Conjugate path1->product1 product2 HO-PEG3-acid path2->product2 path3 Further Functionalization product2->path3 product3 Modified HO-PEG3-acid Derivative path3->product3

Caption: Chemical pathways for this compound: conjugation and deprotection.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at either end.[1] This unique structural feature allows for the sequential and specific covalent attachment of two different molecules, such as a targeting antibody and a therapeutic drug.[2]

The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate. Its hydrophilic nature enhances the water solubility of hydrophobic molecules and can reduce aggregation.[3] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing immunogenicity, which can prolong its circulation half-life.[1] The length of the PEG spacer is a critical parameter that can be precisely controlled to optimize the distance between the two conjugated molecules, which is often crucial for biological activity and stability.[2]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their physicochemical properties, common conjugation chemistries, and key applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and visual representations of relevant biological pathways and workflows are also presented to aid researchers in the practical application of these powerful chemical tools.

Core Concepts and Advantages

The fundamental principle behind the utility of heterobifunctional PEG linkers lies in their dual reactivity, which enables the controlled assembly of complex biomolecular architectures.[1] The ability to connect two distinct molecular entities with high specificity is a cornerstone of modern bioconjugate chemistry.

Key Advantages of Using Heterobifunctional PEG Linkers:

  • Enhanced Solubility: The hydrophilic PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, mitigating aggregation issues.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can lead to reduced renal clearance and a longer in-vivo half-life.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins and other biomolecules, reducing their recognition by the immune system.[1]

  • Precise Spacer Control: The length of the PEG linker can be tailored to provide optimal spatial separation between the conjugated molecules, which is often critical for maintaining their individual functions and achieving the desired biological effect.[2]

  • Increased Stability: The flexible PEG chain can act as a cushion, minimizing steric hindrance between the conjugated partners and contributing to the overall stability of the bioconjugate.

  • Versatility: A wide array of functional groups can be incorporated at the ends of the PEG linker, allowing for a broad range of conjugation chemistries to be employed.

Quantitative Data on Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of quantitative data for some commonly used linkers to facilitate comparison.

Linker TypeFunctional Group 1Functional Group 2Molecular Weight ( g/mol )Number of PEG UnitsSpacer Arm Length (Å)
NHS-PEGn-MaleimideNHS EsterMaleimide310.3 (n=1)1~11.8
398.37 (n=3)3~18.8
442.4 (n=4)4~22.3
Azide-PEGn-NHS EsterAzideNHS EsterVaries with nVariesVaries
Alkyne-PEGn-NHS EsterAlkyneNHS EsterVaries with nVariesVaries
Azide-PEGn-MaleimideAzideMaleimideVaries with nVariesVaries
Alkyne-PEGn-MaleimideAlkyneMaleimideVaries with nVariesVaries
Azide-PEGn-AlkyneAzideAlkyneVaries with nVariesVaries
Azide-PEGn-DBCOAzideDibenzocyclooctyneVaries with nVariesVaries
Carboxylic Acid-PEGn-NHS EsterCarboxylic AcidNHS EsterVaries with nVariesVaries
Amine-PEGn-Carboxylic AcidAmineCarboxylic AcidVaries with nVariesVaries

Note: The spacer arm length is an approximation and can vary slightly depending on the conformation of the PEG chain.

Functional GroupReactive TowardsOptimal Reaction pHResulting Bond
NHS Ester Primary Amines (-NH₂)7.2 - 8.5Amide
Maleimide Thiols/Sulfhydryls (-SH)6.5 - 7.5Thioether
Azide (N₃) Alkynes (e.g., terminal alkyne, DBCO)Not pH-dependent (Click Chemistry)Triazole
Alkyne AzidesNot pH-dependent (Click Chemistry)Triazole
Carboxylic Acid (-COOH) Primary Amines (with activators like EDC/NHS)4.5 - 7.5Amide
Amine (-NH₂) Activated Carboxylic Acids (e.g., NHS esters)7.2 - 8.5Amide

Key Applications in Drug Development

Heterobifunctional PEG linkers are integral to the development of next-generation therapeutics, particularly in the fields of oncology and targeted protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3] The heterobifunctional PEG linker plays a crucial role in connecting the antibody to the drug. The linker's properties can significantly impact the ADC's stability, solubility, and pharmacokinetic profile. A well-designed linker ensures that the payload remains securely attached to the antibody in circulation and is efficiently released once the ADC has been internalized by the target cancer cell.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins.[2] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The PEG linker is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Early Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Figure 2: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Bioconjugation_Workflow cluster_preparation 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Purification cluster_characterization 4. Characterization Molecule_A Molecule A (e.g., Antibody) Step1_Reaction Step 1: Reaction of Linker with Molecule A Molecule_A->Step1_Reaction Molecule_B Molecule B (e.g., Drug) Step2_Reaction Step 2: Reaction with Molecule B Molecule_B->Step2_Reaction Linker Heterobifunctional PEG Linker Linker->Step1_Reaction Intermediate Linker-Molecule A Intermediate Step1_Reaction->Intermediate Intermediate->Step2_Reaction Crude_Conjugate Crude Bioconjugate Step2_Reaction->Crude_Conjugate Purification Purification (e.g., SEC, IEX) Crude_Conjugate->Purification Characterization Characterization (e.g., SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Figure 3: General experimental workflow for bioconjugation.

Experimental Protocols

The following are detailed methodologies for three common bioconjugation strategies using heterobifunctional PEG linkers.

Protocol 1: Amine-to-Thiol Crosslinking using NHS-PEG-Maleimide

This protocol describes the two-step conjugation of a protein containing primary amines (e.g., lysine (B10760008) residues) to a molecule containing a free thiol group.

Materials:

  • Protein with primary amines (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule (Molecule-SH)

  • NHS-PEG-Maleimide linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Storage buffer

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH₂ in the reaction buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS-PEG-Maleimide linker in DMSO or DMF to a concentration of 10-20 mM.

  • Step 1: Reaction of NHS-PEG-Maleimide with Protein-NH₂:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer. Collect the protein-containing fractions.

  • Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH:

    • Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted Molecule-SH and any remaining byproducts.

    • Characterize the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the final mass. The degree of conjugation can be assessed by techniques like UV-Vis spectroscopy or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule using a copper(I) catalyst.

Materials:

  • Azide-modified molecule (Molecule-N₃)

  • Alkyne-modified molecule (Molecule-Alkyne)

  • Azide-PEG-Alkyne or Alkyne-PEG-Azide linker (if not already incorporated into the molecules)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer: PBS or other suitable buffer, degassed

  • DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve Molecule-N₃ and Molecule-Alkyne in the reaction buffer or an appropriate solvent.

  • Conjugation Reaction:

    • In a reaction tube, combine Molecule-N₃ and Molecule-Alkyne at the desired molar ratio (typically a slight excess of one component).

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Purification and Characterization:

    • Purify the conjugate using a suitable method such as SEC, IEX, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

    • Characterize the purified conjugate by methods such as mass spectrometry and HPLC to confirm successful conjugation and purity.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click chemistry" reaction between an azide-modified molecule and a strained alkyne (e.g., DBCO)-modified molecule.

Materials:

  • Azide-modified molecule (Molecule-N₃)

  • DBCO-modified molecule (Molecule-DBCO)

  • Azide-PEG-DBCO linker (if not already incorporated)

  • Reaction buffer: PBS or other biocompatible buffer, pH 6.0-8.0

Procedure:

  • Preparation of Reagents:

    • Dissolve Molecule-N₃ and Molecule-DBCO in the reaction buffer to the desired concentrations.

  • Conjugation Reaction:

    • Combine Molecule-N₃ and Molecule-DBCO in the reaction tube at a 1:1 or slight molar excess of one component.

    • Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by an appropriate analytical method. For some less reactive strained alkynes, incubation at 37°C may be beneficial.

  • Purification and Characterization:

    • Purify the bioconjugate using standard chromatographic techniques (SEC, IEX, etc.) to remove any unreacted starting materials.

    • Characterize the final product by mass spectrometry, SDS-PAGE, and HPLC to confirm the identity and purity of the conjugate.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their unique ability to connect two different molecules in a controlled manner, combined with the beneficial properties of the PEG spacer, has enabled the development of sophisticated and effective therapeutics and diagnostics. By carefully selecting the appropriate linker based on its physicochemical properties and the desired conjugation chemistry, researchers can design and synthesize novel bioconjugates with enhanced stability, improved pharmacokinetics, and targeted biological activity. The detailed protocols and visual guides provided in this document are intended to serve as a valuable resource for scientists and drug development professionals working at the forefront of this exciting and rapidly evolving field.

References

A Technical Guide to Benzyl-PEG3-acid: Suppliers, Purity, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG3-acid, a heterobifunctional linker widely used in bioconjugation and drug delivery. This document details commercially available sources, their reported purity levels, and standardized protocols for its application in conjugating molecules to primary amines. The information presented here is intended to assist researchers in sourcing high-quality reagents and implementing effective bioconjugation strategies.

This compound: Structure and Properties

This compound, also known as 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a versatile linker molecule featuring a terminal carboxylic acid and a benzyl-protected hydroxyl group. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides a flexible linkage between the conjugated molecules. The carboxylic acid allows for covalent attachment to primary amines through the formation of a stable amide bond, a common strategy in bioconjugation. The benzyl (B1604629) group serves as a stable protecting group for the hydroxyl functionality.

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to 98%. The selection of a supplier should be guided by the specific requirements of the intended application, including the desired purity and the availability of supporting documentation such as Certificates of Analysis (CoA).

SupplierCatalog NumberStated PurityCAS NumberMolecular Weight
Alfa ChemistryACM127457630-127457-63-0268.31
BorenPharmBK0244495%127457-63-0268.31
BroadPharmBP-23828≥95%127457-63-0268.31
BOC SciencesBPG-1182≥95%127457-63-0268.31
Sigma-AldrichLEYH9ACFA1B297%127457-63-0268.31
AxisPharm-≥95%127457-63-0268.31

Experimental Protocol: Conjugation of this compound to a Primary Amine-Containing Molecule using EDC/NHS Chemistry

This protocol describes a general procedure for the covalent conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure

Step 1: Preparation of Reagents

  • Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use. These reagents are moisture-sensitive.

  • Dissolve this compound in the Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.

  • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with a 2- to 10-fold molar excess of EDC and NHS (or sulfo-NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

  • Immediately add the freshly activated this compound solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker to the target molecule is a common starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.

Step 5: Purification of the Conjugate

  • Purify the resulting conjugate to remove unreacted linker, EDC, NHS, and byproducts.

  • Common purification methods include size-exclusion chromatography (SEC) for proteins and larger molecules, or dialysis. For smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) may be appropriate.

Step 6: Characterization

  • Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling.

  • Techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy can be employed for this purpose.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow for bioconjugation and the underlying chemical reaction.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activate this compound with EDC/NHS prep_peg->activation prep_target Dissolve Amine-Molecule in Coupling Buffer conjugation Add activated PEG to Amine-Molecule prep_target->conjugation prep_edc_nhs Prepare fresh EDC/NHS stock solutions prep_edc_nhs->activation activation->conjugation quenching Quench reaction with Tris or Glycine conjugation->quenching purification Purify conjugate (SEC, Dialysis, HPLC) quenching->purification characterization Characterize conjugate (MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for the conjugation of this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid Benzyl-PEG3-COOH activated_ester Benzyl-PEG3-NHS Ester peg_acid->activated_ester + EDC, NHS amine R-NH₂ conjugate Benzyl-PEG3-CONH-R amine->conjugate edc EDC nhs NHS activated_ester->conjugate + R-NH₂ byproducts EDC-Urea + NHS

Caption: Chemical reaction for EDC/NHS mediated amide bond formation.

Applications in Drug Development

The primary application of this compound is as a linker in the development of bioconjugates. The PEGylation of therapeutic proteins, peptides, and small molecules can significantly improve their pharmacokinetic properties.[1] Key benefits include:

  • Increased Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the body.[]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[]

  • Improved Solubility and Stability: The hydrophilic nature of the PEG spacer can enhance the solubility and stability of hydrophobic drugs.[3]

This compound is a valuable tool for researchers developing next-generation therapeutics, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] The defined length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules, which can be critical for optimal biological activity.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG3-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can enhance solubility, increase in vivo stability, prolong circulation half-life, and reduce immunogenicity. This document provides a detailed protocol for the conjugation of Benzyl-PEG3-acid to primary amines, a common method for linking this PEG derivative to proteins, peptides, and other amine-containing molecules.

The conjugation is typically achieved through a two-step process involving the activation of the carboxylic acid group on the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction of the activated PEG linker with a primary amine on the target molecule to form a stable amide bond.

Reaction Mechanism: EDC/NHS Coupling Chemistry

The conjugation of this compound to a primary amine proceeds through a well-established two-step mechanism involving carbodiimide (B86325) chemistry.

EDC_NHS_Coupling Benzyl_PEG3_Acid Benzyl-PEG3-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Benzyl_PEG3_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Benzyl_PEG3_Acid Hydrolysis NHS_Ester Benzyl-PEG3-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Benzyl-PEG3-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH₂ Primary_Amine R-NH₂ (Primary Amine) EDC_byproduct EDC Byproduct (soluble urea) Conjugate->EDC_byproduct releases NHS_released NHS Conjugate->NHS_released releases

Caption: EDC/NHS activation and conjugation workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of this compound to a primary amine. These values are intended as a starting point, and optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale & Key Considerations
Activation Step
Activation Buffer pH5.5 - 6.5 (e.g., MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.[][2]
Molar Ratio (Acid:EDC:NHS)1:2:5 (starting point)Ensures efficient activation of the carboxylic acid.[]
Activation Time15 - 30 minutes at room temperatureSufficient time to form the NHS-ester intermediate.[]
Conjugation Step
Conjugation Buffer pH7.2 - 8.5 (e.g., PBS or Borate Buffer)Facilitates the reaction of NHS esters with primary amines.[][3]
Molar Ratio (PEG linker:Protein)5:1 to 20:1Controls the degree of PEGylation; should be optimized.[]
Conjugation Time2 hours at RT to Overnight at 4°CAllows for completion of the conjugation reaction.[]
Quenching Step
Quenching Agent10-50 mM Tris or HydroxylamineInactivates excess reactive NHS esters.[]
Quenching Time15 - 30 minutes at room temperatureEnsures complete quenching of the reaction.[]

Table 2: Reagent Concentrations

ReagentTypical ConcentrationNotes
Protein/Amine Molecule1 - 10 mg/mLTo ensure efficient reaction kinetics.[]
This compound Linker1 - 10 mM in Activation BufferPrepare fresh before use.
EDC and NHS~100 mM stock solutionsPrepare fresh in activation buffer or anhydrous DMSO.[4]

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein.

Materials and Equipment
  • This compound

  • Protein of Interest (POI) : Purified and in an amine-free buffer (e.g., PBS or MES).

  • Activation Reagents :

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.

  • Buffers :

    • Activation Buffer : MES Buffer (pH 5.5 - 6.5).

    • Conjugation Buffer : PBS (pH 7.2 - 8.0).

    • Quenching Buffer : 1 M Tris-HCl (pH 8.0) or 1 M Hydroxylamine (pH 8.5).

  • Purification System : Size-Exclusion Chromatography (SEC) system.[]

  • Analytical Equipment : SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) for characterization.

  • General lab equipment: pipettes, microcentrifuge tubes, rotator/mixer.

Experimental Workflow Diagram

experimental_workflow start Start reagent_prep 1. Reagent Preparation - Dissolve Protein, PEG-acid, EDC, NHS start->reagent_prep activation 2. Activation of this compound - Mix PEG-acid, EDC, NHS in Activation Buffer - Incubate 15-30 min at RT reagent_prep->activation conjugation 3. Conjugation to Primary Amine - Add activated PEG to Protein solution - Incubate 2h at RT or overnight at 4°C activation->conjugation quenching 4. Quenching the Reaction - Add Quenching Buffer - Incubate 15-30 min at RT conjugation->quenching purification 5. Purification of Conjugate - Size-Exclusion Chromatography (SEC) quenching->purification characterization 6. Characterization - SDS-PAGE, Mass Spectrometry purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

1. Preparation of Reagents

  • Protein Solution : Prepare the protein of interest at a concentration of 1-10 mg/mL in amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5).[]

  • PEG Linker Solution : Immediately before use, dissolve the this compound linker in the Activation Buffer (e.g., MES, pH 6.0) to a final concentration of 1-10 mM.

  • Activation Reagent Solutions : Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO. Equilibrate reagents to room temperature before opening vials to prevent condensation.[]

2. Activation of this compound Linker

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A common starting point is a molar ratio of 1:2:5 (Acid:EDC:NHS).[]

  • Incubate the activation reaction for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more stable, amine-reactive NHS ester.[]

3. Conjugation to Protein

  • Add the activated PEG-linker solution to the protein solution. The molar ratio of PEG linker to protein should be optimized but can be started in the range of 5:1 to 20:1.[]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester reacts with primary amines on the protein to form stable amide bonds.[]

4. Quenching the Reaction

  • To stop the conjugation reaction, add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS esters.[]

  • Incubate for 15-30 minutes at room temperature.[]

5. Purification of the PEGylated Protein

  • Remove excess PEG linker and reaction byproducts from the conjugated protein.

  • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted reagents.[] Other methods like ion-exchange chromatography (IEX) can also be employed.[][4][5]

6. Characterization of the Conjugate

  • SDS-PAGE : Analyze the purified conjugate to confirm an increase in molecular weight compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS) : Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation (number of PEG chains attached per protein molecule).[6][7][8]

  • HPLC Analysis : Techniques like Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to assess the purity of the conjugate and separate different PEGylated species.[]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Inactive EDC/NHS due to hydrolysis.Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[9]
Suboptimal pH for activation or coupling.Verify the pH of your Activation and Coupling buffers.[9]
Presence of primary amines in buffers (e.g., Tris, Glycine).Use non-amine buffers like MES, PBS, or Borate.[3]
Hydrolysis of NHS-ester intermediate.Add the amine-containing molecule immediately after the activation step.[9]
Precipitation of Protein High concentration of organic co-solvent (if used).Reduce the amount of co-solvent.
pH of the buffer is near the isoelectric point (pI) of the protein.Adjust the buffer pH to be further away from the theoretical pI of the conjugate.
Self-crosslinking of the protein.Lower the concentration of EDC or the protein. Ensure a two-step process to minimize this.

References

Application Notes and Protocols for EDC/NHS Coupling of Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. It enhances the therapeutic properties of proteins, peptides, and small molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The Benzyl-PEG3-acid linker is a valuable tool in this field, offering a discrete PEG spacer to which a biomolecule can be conjugated via its primary amine groups. The benzyl (B1604629) group provides stability, while the terminal carboxylic acid allows for covalent linkage using carbodiimide (B86325) chemistry.

This document provides a detailed protocol for the conjugation of this compound to an amine-containing molecule using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process that activates the carboxylic acid of this compound for efficient reaction with a primary amine.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]

  • Formation of a Semi-Stable NHS Ester: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[1]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond, with the release of NHS.[2]

EDC_NHS_Mechanism Benzyl_PEG3_Acid Benzyl-PEG3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Benzyl_PEG3_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea EDC_Urea EDC Byproduct (Urea) EDC->EDC_Urea Hydrolysis O_Acylisourea->Benzyl_PEG3_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester NHS NHS NHS->NHS_Ester + Conjugate Benzyl-PEG3-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate Released_NHS NHS NHS_Ester->Released_NHS Amine_Molecule R-NH₂ Amine_Molecule->Conjugate +

Caption: EDC/NHS reaction mechanism for amide bond formation.

Quantitative Data Summary

The efficiency of EDC/NHS coupling can be influenced by several factors, including pH, reagent concentrations, and the intrinsic reactivity of the amine-containing molecule. The following tables provide representative data for optimizing the conjugation reaction. Note that these values are starting points and optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (relative to Amine-Molecule)Purpose
This compound10 - 50 fold excessDrives the reaction towards product formation.
EDC20 - 100 fold excessEnsures efficient activation of the carboxylic acid.[3]
NHS/Sulfo-NHS20 - 100 fold excessStabilizes the activated intermediate and improves coupling efficiency.[2]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.[4]
BufferMESAmine-free buffer is crucial to avoid side reactions.
TemperatureRoom Temperature
Duration15 - 30 minutesSufficient for the formation of the NHS ester.
Coupling Step
pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.[4]
BufferPBS or BorateAmine-free buffer.
TemperatureRoom Temperature or 4°C
Duration2 hours to overnightLonger incubation times may increase yield.
Quenching
Reagent10-50 mM Tris or HydroxylamineInactivates any remaining NHS esters.[2]
Duration15 - 30 minutes
Expected Efficiency 40% - 70%Highly dependent on the specific reactants and conditions.

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to a generic protein.

Materials and Reagents
  • This compound

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous DMSO or DMF (for preparing stock solutions)

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, EDC, NHS, Protein) Start->Reagent_Prep Activation Activation of this compound (Add EDC/NHS in Activation Buffer) Reagent_Prep->Activation Incubation1 Incubate 15-30 min at RT Activation->Incubation1 Coupling Conjugation (Add activated PEG to Protein in Coupling Buffer) Incubation1->Coupling Incubation2 Incubate 2h at RT or overnight at 4°C Coupling->Incubation2 Quenching Quenching (Add Quenching Buffer) Incubation2->Quenching Incubation3 Incubate 15-30 min at RT Quenching->Incubation3 Purification Purification (Size-Exclusion Chromatography or Dialysis) Incubation3->Purification Characterization Characterization (SDS-PAGE, Mass Spec, HPLC) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for EDC/NHS coupling.
Step-by-Step Procedure

1. Reagent Preparation

  • Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Prepare the protein solution at a concentration of 1-5 mg/mL in Coupling Buffer.

2. Activation of this compound

  • In a microcentrifuge tube, add the desired amount of this compound from the stock solution to an appropriate volume of Activation Buffer.

  • Add the EDC stock solution to the this compound solution, followed by the NHS stock solution. Refer to Table 1 for recommended molar ratios.

  • Mix gently and incubate for 15 minutes at room temperature.

3. Conjugation to the Protein

  • Add the activated this compound solution to the protein solution.

  • The pH of the final reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH with a small amount of 0.1 M sodium phosphate (B84403) buffer.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[2]

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

5. Purification of the Conjugate

  • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

6. Characterization of the Conjugate

  • SDS-PAGE: Compare the conjugated protein to the unconjugated protein. A successful conjugation will result in a shift in the molecular weight of the protein band.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to confirm the number of PEG chains attached.

  • HPLC (Size-Exclusion or Reversed-Phase): Assess the purity of the conjugate and quantify the degree of PEGylation.

Application Example: Antibody-Drug Conjugates (ADCs)

This compound linkers are valuable in the construction of ADCs, which are targeted cancer therapies. In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.[4]

Hypothetical Signaling Pathway for an ADC

The following diagram illustrates the mechanism of action of a hypothetical ADC that utilizes a this compound linker to conjugate a cytotoxic drug to an antibody targeting a receptor tyrosine kinase (RTK) on a cancer cell.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) RTK Receptor Tyrosine Kinase (RTK) ADC->RTK 1. Binding to Target Endosome Endosome RTK->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release DNA DNA Drug->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action of a hypothetical ADC.

In this pathway:

  • The ADC binds to the RTK on the surface of the cancer cell.

  • The ADC-RTK complex is internalized into an endosome.

  • The endosome fuses with a lysosome.

  • The acidic and enzymatic environment of the lysosome cleaves the linker, releasing the cytotoxic drug.

  • The drug enters the nucleus and damages the cancer cell's DNA.

  • The DNA damage triggers apoptosis, leading to the death of the cancer cell.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Equilibrate reagents to room temperature before opening.
Incorrect pH for activation or coupling.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Presence of primary amines in buffers (e.g., Tris, glycine).Use amine-free buffers such as PBS or MES for the reaction.
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.
Protein Precipitation High degree of PEGylation leading to insolubility.Optimize the molar ratio of this compound to protein.
Incorrect buffer conditions.Ensure the protein is in a buffer in which it is stable.

References

Application Notes and Protocols for Benzyl-PEG3-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that dictates the stability, solubility, and release characteristics of the ADC. Benzyl-PEG3-acid is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1] The terminal carboxylic acid allows for conjugation to amine-containing payloads, while the benzyl (B1604629) group serves as a protecting group for a hydroxyl functionality that can be deprotected for further modification if needed.[2] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Core Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₈O₅BroadPharm
Molecular Weight 254.28 g/mol BroadPharm
Appearance White to off-white solid or oilBroadPharm
Solubility Soluble in DMSO, DMF, DCMBroadPharm
Purity >95%BroadPharm
Storage -20°CBroadPharm

Experimental Protocols

The overall workflow for developing an ADC using this compound involves a multi-step process that begins with the activation of the linker and its conjugation to the payload, followed by the conjugation of the linker-payload construct to the antibody.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry to form a more stable and reactive NHS ester, which then readily reacts with a primary amine on the cytotoxic payload.[3][4]

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3][4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[3]

  • Quenching Solution: Hydroxylamine (B1172632) or Tris buffer

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 200 mM) and sulfo-NHS (e.g., 200 mM) in Activation Buffer.[4] EDC is susceptible to hydrolysis and should be used promptly.[3]

    • Dissolve the amine-containing payload in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, mix the this compound solution with a molar excess of EDC (e.g., 1.5-2 equivalents) and sulfo-NHS (e.g., 1.5-2 equivalents).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS ester of this compound.[3]

  • Conjugation to the Payload:

    • Add the activated this compound-NHS ester solution to the payload solution. A typical molar ratio is 1.2-1.5 equivalents of the activated linker to the payload.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., hydroxylamine or Tris buffer) to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purification of the Linker-Payload Construct:

    • Purify the resulting Benzyl-PEG3-linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by LC-MS to confirm its identity and purity.

Protocol 2: Antibody Modification and Conjugation to the Linker-Payload Construct

This protocol details the conjugation of the purified Benzyl-PEG3-linker-payload construct to the antibody. This example assumes conjugation to lysine (B10760008) residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Benzyl-PEG3-linker-payload construct

  • Conjugation Buffer: PBS, pH 8.0-8.5 (to facilitate the reaction with primary amines)[5]

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer (PBS, pH 8.0-8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the purified Benzyl-PEG3-linker-payload construct to the antibody solution. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., 5-10 fold molar excess).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification of the ADC:

    • Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR. The different drug-loaded species (DAR 0, 2, 4, etc.) will have different retention times due to their varying hydrophobicity.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • Calculate the average DAR by integrating the peak areas of the different species.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

3. In Vitro Cytotoxicity Assay:

  • Method: A cell-based assay (e.g., MTT or CellTiter-Glo) is used to determine the potency of the ADC.

  • Procedure:

    • Seed target cancer cells (expressing the antigen of interest) and control cells (antigen-negative) in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

The following tables provide representative quantitative data for an ADC developed using a PEGylated acid linker technology.

Table 1: Physicochemical Characterization of the ADC

ParameterRepresentative ResultMethod
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5HIC-HPLC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Potency of the ADC

Cell LineAntigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Payload
Target Cancer Cell Line (e.g., BT-474)High0.5 - 50.01 - 0.1
Control Cell Line (e.g., MCF-7)Low/Negative>10000.01 - 0.1

Table 3: Pharmacokinetic Parameters of the ADC in a Rodent Model

ParameterRepresentative Value
Clearance (mL/day/kg)5 - 15
Half-life (t₁/₂) (days)5 - 10
Area Under the Curve (AUC) (µg*day/mL)200 - 500

Visualization of Key Processes

ADC_Development_Workflow ADC Development Workflow using this compound cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation & Purification cluster_2 ADC Characterization A This compound B EDC/NHS Activation A->B C Activated Benzyl-PEG3-NHS Ester B->C E Conjugation C->E D Amine-Payload D->E F Purified Drug-Linker E->F H Conjugation F->H G Monoclonal Antibody G->H I Crude ADC H->I J Purification (SEC) I->J K Purified ADC J->K L DAR Analysis (HIC) K->L M Purity/Aggregation (SEC) K->M N In Vitro Potency Assay K->N O In Vivo Studies K->O

Caption: Workflow for ADC development.

ADC_Mechanism_of_Action General Mechanism of Action for an ADC cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Lysosomal Trafficking & Degradation Lysosome->Degradation PayloadRelease 4. Payload Release Degradation->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload CellDeath 5. Cell Death (Apoptosis) Payload->CellDeath

References

Application Notes and Protocols: Benzyl-PEG3-acid in PROTAC Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule. Benzyl-PEG3-acid is a specific type of PEG-based linker that offers a strategic advantage in PROTAC synthesis. The benzyl (B1604629) group can serve as a protecting group for a tertiary amine, and the terminal carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation. The defined length of the PEG3 moiety allows for precise spatial control between the two ligands, which is crucial for optimal ternary complex formation and subsequent target degradation.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades Synthesis_Workflow Start Start Materials: - this compound - Amine-E3 Ligand - COOH-POI Ligand Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Benzyl-PEG3-E3 Ligand Intermediate Step1->Intermediate1 Step2 Step 2: Benzyl Deprotection (H2, Pd/C) Intermediate1->Step2 Intermediate2 H-PEG3-E3 Ligand Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule (POI-PEG3-E3 Ligand) Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-response & Time-course) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

References

Application Note: Covalent Attachment of Benzyl-PEG3-acid to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of small molecules. The incorporation of a PEG linker, such as Benzyl-PEG3-acid, can improve solubility, reduce immunogenicity, and prolong circulation half-life. This document provides detailed protocols for the covalent attachment of this compound to small molecules containing primary amine or hydroxyl functional groups, forming stable amide or ester linkages, respectively.

Principle of the Reactions

The carboxyl group of this compound can be coupled to primary amines or hydroxyl groups on a small molecule through the formation of an amide or ester bond. This typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.

  • Amide Bond Formation: The carboxyl group is activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). The activated acid then readily reacts with a primary amine to form a stable amide bond.[1][2]

  • Ester Bond Formation: For coupling to a hydroxyl group, the Steglich esterification is a mild and effective method.[3][4] This reaction utilizes a carbodiimide (B86325), like N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the formation of an ester linkage.[3][4]

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveKey FeaturesTypical Solvent(s)
EDCNHS or Sulfo-NHSWater-soluble byproducts, mild conditions.[1]DMF, DCM, Aqueous Buffers
HATUBase (e.g., DIPEA)High coupling efficiency, rapid reaction, suppresses racemization.[5]DMF, NMP, DCM
HBTU/HOBtBase (e.g., DIPEA)Effective for peptide coupling, minimizes racemization.[6]DMF

Table 2: Reagents for Ester Bond Formation (Steglich Esterification)

Coupling ReagentCatalystKey FeaturesTypical Solvent(s)
DCCDMAPMild conditions, suitable for acid-labile substrates.[3]DCM, Acetonitrile
EDCDMAPWater-soluble carbodiimide alternative to DCC.[7]DCM, DMF

Mandatory Visualization

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound EDC_NHS EDC / NHS This compound->EDC_NHS Reacts with Activated_PEG_Ester Activated NHS Ester of this compound EDC_NHS->Activated_PEG_Ester Forms Small_Molecule_Amine Small Molecule with Primary Amine Activated_PEG_Ester->Small_Molecule_Amine Reacts with PEGylated_Molecule PEGylated Small Molecule (Amide Bond) Small_Molecule_Amine->PEGylated_Molecule Forms

Caption: Workflow for Amide Bond Formation.

Ester_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound DCC DCC This compound->DCC Reacts with O_Acylisourea O-Acylisourea Intermediate DCC->O_Acylisourea Forms Small_Molecule_Hydroxyl Small Molecule with Hydroxyl Group O_Acylisourea->Small_Molecule_Hydroxyl Reacts with PEGylated_Molecule PEGylated Small Molecule (Ester Bond) Small_Molecule_Hydroxyl->PEGylated_Molecule Forms DMAP DMAP (catalyst) DMAP->Small_Molecule_Hydroxyl

Caption: Workflow for Ester Bond Formation.

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the coupling of this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction Buffer (for aqueous reactions): 0.1 M MES, pH 4.5-6.0 for activation; 1X PBS, pH 7.2-8.0 for coupling.[1]

  • Quenching solution: Hydroxylamine or 2-mercaptoethanol

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[8]

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Coupling to the Amine-containing Small Molecule:

    • In a separate vial, dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF or DCM.

    • Add the activated Benzyl-PEG3-NHS ester solution to the small molecule solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[8]

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: Amide Bond Formation using HATU

This protocol is an alternative for amide bond formation, particularly useful for more challenging couplings.

Materials:

  • This compound

  • Amine-containing small molecule

  • HATU

  • Anhydrous DMF or Acetonitrile (ACN)

  • DIPEA or TEA

Procedure:

  • Activation and Coupling:

    • Dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF or ACN under an inert atmosphere.[5]

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[5]

    • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[5]

    • Add the amine-containing small molecule (1.0-1.2 equivalents) to the reaction mixture.[5]

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Ester Bond Formation via Steglich Esterification

This protocol details the coupling of this compound to a small molecule with a hydroxyl group.

Materials:

  • This compound

  • Hydroxyl-containing small molecule

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous DCM or Acetonitrile

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent), the hydroxyl-containing small molecule (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.[10]

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.[10]

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[4][10]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[10]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography.

Characterization of the PEGylated Small Molecule

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for both the purification and purity assessment of the final conjugate.[] The increased polarity of the PEGylated molecule will typically result in a different retention time compared to the unreacted small molecule.

  • Column: C18 column is commonly used.[9]

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA), is employed.[9]

2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the PEGylated product by determining its molecular weight.[12] Techniques such as Electrospray Ionization (ESI) are well-suited for this purpose.[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the covalent attachment of the PEG linker to the small molecule.[13][14] The appearance of characteristic PEG proton signals (typically a singlet around 3.6 ppm) in the spectrum of the purified product is indicative of successful conjugation.[15] The integration of these signals relative to the signals of the small molecule can provide information about the degree of PEGylation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and in vivo circulation time by reducing opsonization and clearance by the reticulo-endothelial system (RES). Benzyl-PEG3-acid is a heterobifunctional linker molecule that provides a short, hydrophilic PEG spacer arm, a terminal carboxylic acid for covalent conjugation, and a benzyl (B1604629) group. While the carboxylic acid offers a versatile handle for attachment to various nanoparticle surfaces, the benzyl group may influence the linker's hydrophobicity and interaction with its environment.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various nanoparticles using this compound. The focus is on leveraging the terminal carboxylic acid for conjugation to amine-functionalized surfaces via carbodiimide (B86325) chemistry.

Key Applications

  • Improved Pharmacokinetics: The PEG spacer helps to prolong the circulation half-life of nanoparticles in vivo.

  • Reduced Immunogenicity: The hydrophilic PEG layer can minimize recognition by the immune system.[1]

  • Enhanced Stability: PEGylation prevents nanoparticle aggregation and reduces non-specific protein adsorption.[2]

  • Platform for Further Functionalization: The benzyl group could potentially be used for further chemical modification, although this is less common than using the terminal acid. More commonly, the carboxylic acid is used for conjugation to targeting ligands, imaging agents, or therapeutic molecules.

Experimental Protocols

Protocol 1: Amine Functionalization of Nanoparticles (Prerequisite)

For nanoparticles that do not possess surface amine groups (e.g., plain silica (B1680970) or iron oxide nanoparticles), a pre-functionalization step is required.

Materials:

  • Nanoparticles (e.g., silica or iron oxide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Ethanol (B145695)

  • Glacial Acetic Acid

  • Deionized Water

  • Magnetic stirrer or sonicator

  • Centrifuge or magnetic separator

Procedure:

  • Disperse the nanoparticles in anhydrous ethanol at a concentration of 1-10 mg/mL.

  • To the nanoparticle dispersion, add APTES (e.g., 1-5% v/v).

  • Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).

  • Stir the reaction mixture vigorously for 4-24 hours at room temperature.

  • Collect the amine-functionalized nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the amine-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0) for the subsequent PEGylation step.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of this compound and the surface amine groups of the nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifuge or magnetic separator

Procedure:

  • Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL.

  • In a separate tube, dissolve this compound in MES buffer. The molar ratio of this compound to nanoparticles will need to be optimized, but a starting point is a 100- to 1000-fold molar excess relative to the estimated number of surface amine groups.

  • Add EDC and NHS to the this compound solution. A common molar ratio is EDC:NHS:Acid of 2:1:1. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated this compound solution to the nanoparticle dispersion.

  • React for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 30 minutes.

  • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted reagents.

  • Resuspend the final this compound modified nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Characterization of this compound Modified Nanoparticles

Successful surface modification can be confirmed through various characterization techniques. The following tables summarize the expected changes in nanoparticle properties after modification.

Table 1: Physicochemical Characterization

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesTechnique
Hydrodynamic Diameter Varies (e.g., 100 nm)Increase of 5-20 nmDynamic Light Scattering (DLS)
Zeta Potential Positive (for amine-functionalized) or highly negative (for carboxylated)Shift towards neutral (e.g., -10 to -25 mV)DLS / Electrophoretic Light Scattering
Surface Chemistry Presence of amine or other functional groupsPresence of characteristic PEG and benzyl peaksFourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
PEG Quantification N/AQuantifiable amount of PEG on the surfaceThermogravimetric Analysis (TGA), High-Performance Liquid Chromatography (HPLC)[1][3]

Table 2: In Vitro Characterization

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesTechnique
Colloidal Stability Prone to aggregation in high salt buffersStable in high salt buffers (e.g., PBS, cell culture media)DLS, UV-Vis Spectroscopy
Protein Adsorption HighSignificantly reducedSodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Isothermal Titration Calorimetry (ITC)
Cellular Uptake Varies depending on surface chargeGenerally reduced in non-phagocytic cellsFlow Cytometry, Confocal Microscopy

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Nanoparticle Preparation cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_activation Activation NP_core Nanoparticle Core (e.g., Iron Oxide, Silica) Amine_NP Amine-Functionalized Nanoparticle NP_core->Amine_NP APTES Treatment PEG_NP This compound Modified Nanoparticle Amine_NP->PEG_NP Activated_PEG Activated this compound (with EDC/NHS) Activated_PEG->PEG_NP DLS DLS (Size & Zeta Potential) PEG_NP->DLS FTIR FTIR/XPS (Surface Chemistry) PEG_NP->FTIR TGA TGA (PEG Quantification) PEG_NP->TGA Stability Colloidal Stability Assay PEG_NP->Stability Protein Protein Adsorption Assay PEG_NP->Protein Benzyl_PEG3_acid This compound Benzyl_PEG3_acid->Activated_PEG EDC_NHS EDC, NHS EDC_NHS->Activated_PEG

Fig. 1: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_nanoparticle Nanoparticle Surface cluster_peg PEG Linker cluster_reagents Reagents cluster_conjugation Conjugation Reaction NP_Amine Nanoparticle-NH2 Final_Product Benzyl-PEG3-Nanoparticle Conjugate NP_Amine->Final_Product Benzyl_PEG_Acid Benzyl-PEG3-COOH Activated_Ester Benzyl-PEG3-CO-NHS Benzyl_PEG_Acid->Activated_Ester EDC, NHS Activated_Ester->NP_Amine Amide Bond Formation (-NH-CO-) Activated_Ester->Final_Product EDC EDC NHS NHS

References

Application Notes and Protocols for Benzyl-PEG3-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the stoichiometric calculation and reaction of Benzyl-PEG3-acid with amine-containing molecules. This process is fundamental in bioconjugation for applications such as drug delivery, protein modification, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a heterobifunctional linker that contains a terminal carboxylic acid and a benzyl (B1604629) ether. The carboxylic acid group can be activated to react with primary amines on biomolecules, forming a stable amide bond. The three-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and provides spatial separation between the conjugated molecules, which can help to preserve their biological activity. The benzyl group serves as a protecting group for the hydroxyl terminus of the PEG chain and can be removed via hydrogenolysis if further functionalization at that position is required.

Principle of Amine Coupling Reaction

The conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, is typically achieved through a two-step process mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis. To increase the efficiency of the conjugation, NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step approach provides better control over the reaction and often leads to higher conjugation efficiencies compared to using EDC alone.

Quantitative Data for Reaction Stoichiometry and Conditions

The successful conjugation of this compound requires careful optimization of the reaction stoichiometry and conditions. The following tables provide recommended starting points for these parameters.

Table 1: Recommended Molar Ratios for this compound Conjugation

ReactantsRecommended Molar Ratio (Linker:Reagent)Purpose
This compound : EDC1 : 1.5-2Efficient activation of the carboxylic acid.
This compound : NHS1 : 1.5-2Stabilization of the active intermediate.
Activated this compound : Amine-containing Molecule5:1 to 20:1To drive the conjugation reaction to completion.

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeRationale and Key Considerations
Activation Step
pH4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group. MES buffer is a suitable choice.[1][2]
TemperatureRoom Temperature (20-25°C)Efficient activation occurs at room temperature.
Time15 - 30 minutesSufficient time for the formation of the NHS ester.
Conjugation Step
pH7.2 - 8.0Facilitates the reaction of the NHS ester with primary amines. PBS or Borate buffers are suitable.[1][2]
TemperatureRoom Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed overnight at 4°C.
Time2 hours to OvernightAllows for the completion of the conjugation reaction.
Quenching
Quenching Agent10-50 mM Tris or HydroxylamineTo inactivate any excess reactive NHS esters.
Time15 - 30 minutesSufficient time to quench the reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a generic amine-containing protein.

Materials and Reagents
  • This compound

  • Amine-containing protein (e.g., Lysozyme, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Step-by-Step Experimental Protocol

Step 1: Preparation of Reagents

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in the Activation Buffer.

  • Prepare the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

Step 2: Activation of this compound

  • In a microcentrifuge tube, add the required volume of the this compound stock solution.

  • To the this compound solution, add the EDC stock solution to achieve the desired molar excess (e.g., 2-fold). Mix gently.

  • Immediately add the NHS/Sulfo-NHS stock solution to the mixture to achieve the desired molar excess (e.g., 2-fold).

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 3: Conjugation to the Amine-containing Protein

  • Add the freshly activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized, with a starting point of 5:1 to 20:1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted this compound, and reaction byproducts using a suitable purification method. Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger protein conjugate from smaller molecules.

  • Equilibrate the SEC column with an appropriate buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the purified conjugate.

Characterization of the Conjugate

The purified this compound-protein conjugate should be characterized to confirm successful conjugation and to determine the degree of PEGylation.

  • SDS-PAGE: A shift in the apparent molecular weight of the protein on an SDS-PAGE gel indicates successful conjugation.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Provides the accurate molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached per protein molecule.

  • HPLC Analysis: Techniques such as Size-Exclusion Chromatography (SEC-HPLC) or Ion-Exchange Chromatography (IEX-HPLC) can be used to assess the purity of the conjugate and to separate different PEGylated species.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Benzyl_PEG3_Acid Benzyl-PEG3-COOH O_acylisourea O-acylisourea intermediate (unstable) Benzyl_PEG3_Acid->O_acylisourea + EDC NHS_ester Amine-reactive NHS ester (more stable) O_acylisourea->NHS_ester + NHS Conjugate Benzyl-PEG3-CO-NH-Protein (Stable Amide Bond) NHS_ester->Conjugate + Protein-NH2 Protein Protein-NH2 NHS_released NHS Conjugate->NHS_released - NHS

Caption: Reaction pathway for EDC/NHS mediated conjugation of this compound.

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_peg Prepare this compound stock solution (DMF/DMSO) activation Activate this compound with EDC and NHS (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC and NHS stock solutions (Activation Buffer) prep_edc_nhs->activation prep_protein Prepare protein solution (Conjugation Buffer) conjugation Add activated linker to protein (2h RT or overnight 4°C) prep_protein->conjugation activation->conjugation quenching Quench reaction with Tris or Hydroxylamine (15-30 min, RT) conjugation->quenching purification Purify conjugate (e.g., Size-Exclusion Chromatography) quenching->purification characterization Characterize conjugate (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation to a protein.

Troubleshooting

Table 3: Troubleshooting Common Issues in this compound Conjugation

ProblemPossible CauseSuggested Solution
Low or No Conjugation Yield Inactive EDC/NHSUse fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture degradation.
Suboptimal pHVerify the pH of the Activation and Conjugation buffers.
Presence of primary amines in buffersUse amine-free buffers such as MES, PBS, or Borate for the reaction.
Hydrolysis of NHS-ester intermediateAdd the amine-containing molecule to the activated linker solution immediately after the activation step.
Protein Precipitation High concentration of reagentsOptimize the molar ratios of EDC and the PEG linker. Consider a two-step protocol with purification after the activation step.
Change in protein solubility upon conjugationAdjust buffer conditions (e.g., add solubilizing agents like arginine).
Inconsistent Results Variability in reagent preparationPrepare fresh stock solutions of EDC and NHS for each experiment.
Inconsistent reaction times or temperaturesStandardize all incubation times and temperatures.

References

Application Note: Optimizing pH for Efficient Amide Bond Formation with Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for optimizing the pH conditions for the formation of a stable amide bond between Benzyl-PEG3-acid and a primary amine-containing molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of bioconjugation chemistry. The efficiency of this two-step reaction is critically dependent on the pH of the reaction medium. This note outlines the rationale behind pH selection, provides detailed experimental protocols, and presents troubleshooting guidance for this common bioconjugation technique.

Introduction

The covalent linkage of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a common PEGylation reagent that introduces a short, discrete PEG linker. The formation of a stable amide bond between the carboxylic acid of the PEG reagent and a primary amine on a target molecule (such as a protein, peptide, or small molecule) is a frequently employed conjugation strategy.

The most common method for forming this amide bond is through the use of a carbodiimide (B86325), such as EDC, which activates the carboxyl group, making it susceptible to nucleophilic attack by a primary amine. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the activated intermediate, increasing the efficiency of the coupling reaction and allowing for a two-step reaction strategy. A critical parameter governing the success of this conjugation is the reaction pH, which influences both the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

The Critical Role of pH in EDC/NHS Mediated Amide Coupling

The EDC/NHS-mediated amide bond formation is a two-step process, with each step having a distinct optimal pH range. A two-step protocol that involves adjusting the pH is highly recommended to maximize conjugation yields and minimize side reactions.[1]

  • Step 1: Activation of this compound. In the first step, EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS allows for the formation of a more stable NHS ester. This activation step is most efficient under acidic conditions, typically at a pH of 4.5-6.0 .[1][2][3] At this pH, the formation of the O-acylisourea intermediate is maximized while its hydrolysis is minimized.[3] MES buffer is a common and highly recommended choice for this step as it is a non-amine, non-carboxylate buffer.[1]

  • Step 2: Coupling to the Amine-Containing Molecule. The second step involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is most efficient at a neutral to slightly alkaline pH, typically in the range of 7.2-8.5 .[1][3] In this pH range, the primary amine is deprotonated and thus more nucleophilic, which facilitates its reaction with the NHS ester.[1][3] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the desired amine coupling reaction.[1] Therefore, a pH of 7.2-8.0 is often a good compromise.[2] Amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or carbonate buffer are suitable for this step.[1]

Quantitative Data: Effect of pH on Reaction Efficiency

The following table summarizes the expected outcomes of the two key steps in the amide coupling reaction at different pH values. The efficiency is highly dependent on the specific reactants, their concentrations, and the reaction conditions.

Reaction Step pH Range Expected Reaction Efficiency Rationale
Activation (EDC/NHS) 3.5 - 4.5Moderate to GoodEDC can react with carboxyl groups, but EDC itself is less stable at lower pH.[4]
4.5 - 6.0 Optimal Maximizes the formation of the O-acylisourea intermediate and subsequent NHS ester while minimizing hydrolysis.[1][3]
6.0 - 7.0ModerateThe rate of EDC activation decreases.
Coupling (Amine Reaction) 6.5 - 7.2ModerateA significant portion of the primary amines are protonated, reducing their nucleophilicity.
7.2 - 8.0 Optimal Excellent balance between amine nucleophilicity and NHS-ester stability.[1][2]
8.0 - 9.0Good to ModerateAmine is highly nucleophilic, but the rate of NHS-ester hydrolysis significantly increases, reducing the overall yield.[1][5]

Experimental Protocols

This section provides a general two-step protocol for the conjugation of this compound to a primary amine-containing molecule. Optimization of molar ratios and reaction times may be necessary for specific applications.

Required Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0.

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents.

  • Purification system (e.g., desalting column, size-exclusion chromatography, dialysis).

Reagent Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of your reaction.

  • EDC Stock Solution: Prepare a 10 mg/mL stock solution of EDC in either anhydrous DMSO or Activation Buffer immediately before use. EDC is moisture sensitive and hydrolyzes in aqueous solutions.[2]

  • NHS/Sulfo-NHS Stock Solution: Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in either anhydrous DMSO or Activation Buffer.

  • Amine-Containing Molecule Solution: Dissolve your amine-containing molecule in the Coupling Buffer at a suitable concentration.

Two-Step Conjugation Protocol

Step 1: Activation of this compound (pH 4.5 - 6.0)

  • In a reaction tube, add the desired amount of this compound from the stock solution.

  • Add the appropriate volume of Activation Buffer.

  • Add the EDC stock solution to the this compound solution. A 2-10 fold molar excess of EDC over the acid is a good starting point.[2][3]

  • Immediately add the NHS stock solution. A common EDC:NHS molar ratio is 1:1 or 2:1.[3]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

Step 2: Coupling to the Amine-Containing Molecule (pH 7.2 - 8.0)

  • Immediately after the activation step, add the activated this compound solution to the solution of your amine-containing molecule in Coupling Buffer.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a suitable base.

  • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for the specific application. A 10-20 fold molar excess of the linker is a good starting point for protein conjugations.[2]

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any remaining active NHS esters.[3] Incubate for 15 minutes.

  • Purify the conjugate to remove excess PEG reagent, unreacted molecule, and reaction byproducts using a suitable method such as a desalting column, size-exclusion chromatography (SEC), or dialysis.[2][3]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the logical workflow for pH optimization and the chemical pathway of the EDC/NHS coupling reaction.

G cluster_prep Reagent Preparation cluster_reaction Two-Step Conjugation cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_downstream Downstream Processing prep_peg Prepare this compound in DMSO/DMF activation Activate PEG-acid with EDC and NHS prep_peg->activation prep_edc Prepare fresh EDC in Activation Buffer prep_edc->activation prep_nhs Prepare NHS/Sulfo-NHS in Activation Buffer prep_nhs->activation prep_amine Prepare Amine Molecule in Coupling Buffer coupling Add activated PEG-acid to Amine Molecule prep_amine->coupling activation->coupling Immediate Transfer activation_conditions pH 4.5 - 6.0 (MES Buffer) 15-30 min @ RT quench Quench Reaction (Tris or Hydroxylamine) coupling->quench coupling_conditions pH 7.2 - 8.0 (PBS Buffer) 1-2h @ RT or O/N @ 4°C purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Characterize Product (HPLC, MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for two-step EDC/NHS coupling.

G cluster_step1 Step 1: Activation (pH 4.5 - 6.0) cluster_step2 Step 2: Coupling (pH 7.2 - 8.0) PEG_Acid Benzyl-PEG-COOH EDC + EDC Intermediate O-Acylisourea Intermediate (unstable) PEG_Acid->Intermediate NHS + NHS NHS_Ester Benzyl-PEG-CO-NHS (semi-stable) Intermediate->NHS_Ester Amide_Bond Benzyl-PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond Amine + R-NH2

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis.1. Use fresh, high-quality reagents. Equilibrate vials to room temperature before opening to prevent moisture condensation.[1][2]
2. Suboptimal pH for activation or coupling.2. Verify the pH of your Activation and Coupling buffers. Implement the two-step protocol with pH adjustment.[1][3]
3. Presence of primary amines in buffers (e.g., Tris, Glycine).3. Use non-amine buffers like MES for activation and PBS or Borate for coupling.[2][3]
4. Hydrolysis of the NHS-ester intermediate.4. Add the amine-containing molecule immediately after the activation step.[1][3]
Precipitation of Molecule 1. High degree of PEGylation leading to insolubility.1. Reduce the molar excess of the activated PEG linker.
2. Incorrect buffer conditions.2. Ensure the molecule is at a suitable concentration and in a buffer that maintains its stability.

Conclusion

The successful formation of an amide bond between this compound and a primary amine using EDC/NHS chemistry is highly dependent on careful control of the reaction pH. By employing a two-step protocol that utilizes an acidic pH (4.5-6.0) for the activation of the carboxylic acid and a neutral to slightly alkaline pH (7.2-8.0) for the amine coupling step, researchers can significantly enhance conjugation efficiency. Careful selection of non-interfering buffers and immediate processing between steps are also crucial for maximizing the yield of the desired PEGylated product.

References

Application Notes and Protocols for Benzyl Group Deprotection via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) (Bn) group is a widely employed protecting group for hydroxyls, amines, and carboxylic acids in organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or deprotection, is a critical step, often accomplished via catalytic hydrogenolysis. This method offers mild conditions and clean conversion, typically yielding the deprotected functional group and toluene (B28343) as the primary byproduct. This document provides detailed protocols and comparative data for this essential transformation.

The general mechanism for catalytic hydrogenolysis involves the cleavage of the C-O, C-N, or C-O(CO) bond by hydrogen gas on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds through the adsorption of the benzyl-protected substrate and molecular hydrogen onto the catalyst surface, followed by the reductive cleavage of the benzylic bond.

Comparative Data for Benzyl Group Deprotection

The efficiency of benzyl group deprotection via hydrogenolysis is influenced by several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following table summarizes various conditions and their outcomes for the deprotection of different benzyl-protected functional groups.

Substrate TypeCatalyst/ReagentHydrogen SourceSolventTemperature (°C)TimeYield (%)Reference
N-Benzyl Dioctylamine10% Pd/C, 10% Nb₂O₅/CH₂ (balloon)MeOHRoom Temp.1 hquant.[1]
N-Benzyl Dioctylamine10% Pd/CH₂ (balloon)MeOHRoom Temp.1.5 h54 (40% SM recovered)[1]
N-Benzyl Amine Derivatives10% Pd/CAmmonium (B1175870) Formate (B1220265)MeOHRefluxVariesHigh[2]
Poly[GK{2-CIZ}GIP]10% Pd-CAmmonium FormateDMFRoom Temp.2 h88[3]
O-Benzyl Protected Oligosaccharide5% Pd/CH₂ (10 bar)THF:tBuOH:PBSRoom Temp.Varies>73[4]
Benzyl Ether10% Pd/CH₂ (balloon)EtOHRoom Temp.3 daysquant.[5]
Benzyl EsterNickel Boride-MeOHRoom Temp.VariesHigh[6]
N-Benzylamino DerivativesMg, Ammonium FormateAmmonium FormateMeOHRoom Temp.2.5-3 h78-90[7][8]

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol describes a general procedure for the deprotection of benzyl ethers, esters, and amines using hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd)

  • Solvent (e.g., Methanol (B129727), Ethanol, Ethyl Acetate, Tetrahydrofuran)[7]

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve the benzyl-protected substrate (1.0 mmol) in a suitable solvent (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 10 mol%) to the solution under an inert atmosphere.

  • Hydrogen Atmosphere: Seal the vessel and purge with hydrogen gas. If using a balloon, evacuate the flask and backfill with hydrogen three times. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the system (e.g., 1 atm to 10 bar).[4]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to several days depending on the substrate and conditions.[5]

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely in the air as it can be pyrophoric. Quench the catalyst on the Celite® pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified further by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas, generating hydrogen in situ from ammonium formate. It is particularly useful for the deprotection of N-benzyl amines.[2]

Materials:

  • N-benzyl protected amine (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (typically an equal weight to the substrate)[2]

  • Anhydrous Ammonium Formate (5.0 mmol, 5 equivalents)[2]

  • Anhydrous Methanol (20 mL)[2]

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Chloroform or other suitable extraction solvent

Procedure:

  • Reaction Setup: To a round-bottom flask containing the N-benzyl protected amine (1.0 mmol), add anhydrous methanol (20 mL) and 10% Pd/C (equal weight to the substrate) under a nitrogen atmosphere.[2]

  • Reagent Addition: With stirring, add anhydrous ammonium formate (5.0 mmol) in a single portion.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Extraction: Wash the Celite® pad with chloroform. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: The resulting residue contains the deprotected amine and excess ammonium formate. The product can be purified by dissolving the residue in an organic solvent and washing with a saturated sodium chloride solution, followed by drying and concentration.[3] Further purification can be achieved by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key relationships and workflows in benzyl group deprotection via hydrogenolysis.

Deprotection_Decision_Tree Start Start: Benzyl-Protected Substrate Check_Reducible Other Reducible Functional Groups Present? Start->Check_Reducible Standard_Hydro Standard Hydrogenolysis (H₂/Pd/C) Check_Reducible->Standard_Hydro No Transfer_Hydro Transfer Hydrogenolysis (e.g., HCO₂NH₄) Check_Reducible->Transfer_Hydro Yes Deprotected_Product Deprotected Product Standard_Hydro->Deprotected_Product Transfer_Hydro->Deprotected_Product

Caption: Decision tree for selecting a hydrogenolysis method.

Hydrogenolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Substrate in Solvent Add_Catalyst 2. Add Pd/C Catalyst (under inert atm) Dissolve->Add_Catalyst Introduce_H2 3. Introduce H₂ Source (Gas or Donor) Add_Catalyst->Introduce_H2 Stir 4. Stir Vigorously (Monitor by TLC/LC-MS) Introduce_H2->Stir Filter 5. Filter through Celite® Stir->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Purify Product (if necessary) Concentrate->Purify

Caption: General experimental workflow for hydrogenolysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzyl-PEG3-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete Benzyl-PEG3-acid reactions. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a benzyl-protected ether, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1] The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2] The PEG spacer enhances solubility and reduces non-specific binding, while the benzyl (B1604629) group serves as a protecting group for the ether, which can be removed in a later step if required.[1][2]

Q2: What is the primary reaction mechanism for coupling this compound to an amine-containing molecule?

The most common method for coupling this compound to a primary amine is through a two-step carbodiimide (B86325) reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]

  • Activation: EDC activates the carboxylic acid on the this compound to form a highly reactive O-acylisourea intermediate.[3]

  • Stabilization: This intermediate can be unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea to form a more stable, amine-reactive NHS ester.[3][4]

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[2]

Q3: What are the recommended storage conditions for this compound and the coupling reagents?

Proper storage is critical to prevent degradation and ensure successful reactions.

  • This compound: Should be stored at -20°C in a desiccated environment to prevent moisture-induced degradation.[5]

  • EDC and NHS: These reagents are highly sensitive to moisture and should be stored at -20°C in a desiccator.[6] Before use, allow the vials to equilibrate to room temperature to prevent condensation from forming on the reagents when opened.[6]

Troubleshooting Guide for Incomplete Reactions

This guide addresses common issues that can lead to low yields or incomplete this compound conjugation reactions.

Problem 1: Low or No Amide Bond Formation

Possible Cause 1: Inefficient Activation of the Carboxylic Acid

  • Solution: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[3][6] Using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at this pH range is recommended for the activation step. Verify the pH of your activation buffer before starting the reaction.

Possible Cause 2: Hydrolysis of the Activated NHS Ester

  • Solution: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the carboxylic acid and prevents conjugation.[7] This hydrolysis is more rapid at higher pH values. To minimize this, it is best to use a two-step protocol where the activation is performed at pH 4.5-6.0, and then the pH is raised to 7.2-8.0 for the coupling reaction with the amine.[8] The amine-containing molecule should be added as soon as possible after the activation step.

Possible Cause 3: Inactive Reagents

  • Solution: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[6] Always use fresh, high-quality reagents. Allow the vials to warm to room temperature before opening to prevent moisture from condensing on the cold powder.[6]

Possible Cause 4: Presence of Competing Nucleophiles

  • Solution: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the activated this compound.[3] Use non-amine-containing buffers like MES, PBS (phosphate-buffered saline), or borate (B1201080) buffer for the reaction.

Problem 2: Low Yield Despite Some Product Formation

Possible Cause 1: Suboptimal Molar Ratios

  • Solution: The molar ratio of the reactants is a critical parameter. An excess of the activating agents (EDC and NHS) and the this compound linker is often required to drive the reaction to completion.[6] Optimization of these ratios may be necessary for your specific application.

Possible Cause 2: Steric Hindrance

  • Solution: The primary amine on your target molecule may be located in a sterically hindered environment, making it less accessible to the activated PEG linker. In such cases, using a PEG linker with a longer spacer arm may improve conjugation efficiency.

Problem 3: Unwanted Side Reactions or Byproducts

Possible Cause 1: Crosslinking of the Amine-Containing Molecule

  • Solution: If your target molecule (e.g., a protein) has multiple primary amines and also exposed carboxylic acids, EDC can mediate self-crosslinking. A two-step protocol, where the this compound is activated first and the excess EDC is quenched or removed before adding the target molecule, can minimize this side reaction.[4]

Possible Cause 2: Side Reactions of the Benzyl Group

  • Solution: The benzyl ether is generally stable under the conditions used for EDC/NHS coupling. However, it can be cleaved by harsh acidic conditions or catalytic hydrogenation.[9][10] Ensure that your reaction and purification conditions are not compatible with benzyl group deprotection unless that is the intended next step.

Quantitative Data Summary

The following tables provide recommended starting conditions for this compound conjugation reactions based on general EDC/NHS chemistry principles. Optimization for specific applications is recommended.

Table 1: Recommended Molar Ratios for Activation and Coupling

ReactantsRecommended Molar RatioRationale
EDC : NHS2:1 to 5:1A higher ratio of EDC to NHS can help drive the formation of the NHS ester.
(EDC + NHS) : this compound5:1 to 10:1An excess of activating agents ensures efficient activation of the carboxylic acid.[6]
This compound : Amine-Molecule10:1 to 20:1A molar excess of the activated linker helps to drive the conjugation to completion.[6]

Table 2: Recommended pH and Buffer Conditions

Reaction StepRecommended pHRecommended BuffersRationale
Activation of this compound4.5 - 6.0MESOptimal pH for EDC/NHS activation of carboxylic acids.[3][6]
Amine Coupling7.2 - 8.0PBS, Borate BufferOptimal pH for the reaction of the NHS ester with primary amines.[6]

Experimental Protocols

Protocol 1: Two-Step Activation and Coupling of this compound

This protocol is recommended to minimize side reactions such as the crosslinking of the amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing target molecule

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in the Activation Buffer.

    • Add the EDC and NHS stock solutions to the this compound solution. A typical molar excess is 5-10 fold over the PEG linker.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Amine Coupling:

    • Dissolve the amine-containing target molecule in the Coupling Buffer.

    • Add the freshly activated this compound solution to the target molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) reagents Benzyl-PEG3-COOH + EDC + NHS activated_peg Benzyl-PEG3-NHS Ester reagents->activated_peg MES Buffer amine Target Molecule-NH2 activated_peg->amine Add to Amine conjugate Benzyl-PEG3-CO-NH-Target amine->conjugate PBS Buffer

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

G start Incomplete Reaction check_reagents Check Reagent Activity (EDC/NHS stored properly?) start->check_reagents check_ph Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.0?) start->check_ph check_buffers Check for Competing Amines (e.g., Tris, Glycine) start->check_buffers check_ratios Optimize Molar Ratios (Increase Linker/Activator Excess?) start->check_ratios success Successful Conjugation check_reagents->success If reagents are active hydrolysis NHS Ester Hydrolysis? check_ph->hydrolysis check_ph->success If pH is correct check_buffers->success If buffers are amine-free check_ratios->success If ratios are optimal hydrolysis->start If hydrolysis is suspected

Caption: Troubleshooting logic for incomplete this compound reactions.

References

Technical Support Center: Purification of Benzyl-PEG3-acid Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Benzyl-PEG3-acid conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for purifying this compound conjugates?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying this compound conjugates.[][] This technique separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18 or C4) retains the benzyl (B1604629) group and the PEG chain to varying degrees, allowing for separation from unreacted starting materials and other impurities.

Q2: What are the primary challenges in purifying this compound conjugates?

A2: The main challenges stem from the properties of the PEG chain:

  • Heterogeneity: The reaction mixture can be complex, containing the desired conjugate, unreacted this compound, the molecule to be conjugated, and various side products.

  • Peak Broadening: The polyethylene (B3416737) glycol (PEG) portion of the molecule can be polydisperse (have varying lengths), which can lead to broader peaks in the chromatogram, making separation more difficult.

  • Similar Retention Times: The conjugate and the unreacted this compound may have similar affinities for the stationary phase, leading to co-elution.

Q3: How can I monitor the success of the purification?

A3: The success of the purification can be monitored using a combination of analytical techniques:

  • Analytical HPLC: A high-resolution analytical HPLC run on the collected fractions can assess purity.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the purified conjugate and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, NMR can be used on the final, purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC purification of your this compound conjugate.

ProblemPotential CauseSuggested Solution
Poor Separation of Conjugate and Unreacted this compound Inadequate resolution of the chromatography method.Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of closely eluting peaks. Change the Stationary Phase: If using a C18 column, consider a C4 column. The shorter alkyl chain of the C4 may offer different selectivity for PEGylated molecules.[3] Adjust the Mobile Phase: Ensure that trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both the aqueous and organic mobile phases to improve peak shape.
Broad Peak Shape for the Conjugate Polydispersity of the PEG chain.While some broadening is inherent to PEGylated molecules, optimizing the flow rate and gradient can help to sharpen peaks. A lower flow rate may improve resolution.
Secondary interactions with the stationary phase.The use of TFA as an ion-pairing agent helps to minimize secondary interactions with residual silanols on the silica-based stationary phase, leading to sharper peaks.
Low Recovery of the Conjugate Irreversible binding to the column.Ensure the column is properly equilibrated with the mobile phase before injection. If the conjugate is particularly hydrophobic, a mobile phase with a stronger organic solvent or the addition of a small percentage of isopropanol (B130326) may be necessary to ensure complete elution.
Precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, dissolving the sample in a small amount of a stronger solvent (like DMSO) before diluting with the mobile phase may help.
High Backpressure Clogged column frit or tubing.Filter your sample through a 0.22 µm syringe filter before injection to remove any particulate matter. Regularly flush the HPLC system and column with a strong solvent to remove any adsorbed impurities.[4]

Experimental Protocol: Preparative RP-HPLC of a this compound Conjugate

This protocol provides a general starting point for the purification of a this compound conjugate. Optimization will likely be required based on the specific properties of your conjugate.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude reaction mixture containing the this compound conjugate

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a solvent in which it is highly soluble (e.g., DMSO).

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

3. HPLC Method:

  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of your sample.

  • Gradient Elution: The following is a representative gradient. You will need to optimize this based on the retention time of your conjugate, as determined by analytical HPLC.

Time (minutes)% Mobile Phase BFlow Rate (mL/min)
0520
5520
459520
509520
51520
60520
  • Detection: Monitor the elution of your conjugate using a UV detector, typically at 220 nm and 254 nm. The benzyl group will have a characteristic UV absorbance.

  • Fraction Collection: Collect fractions corresponding to the peak of your desired conjugate.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity of the product by mass spectrometry.

  • Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary

The following table provides a summary of typical parameters and expected outcomes for the preparative HPLC purification of small molecule PEG conjugates. These values are representative and may need to be adjusted for your specific application.

ParameterTypical Value/Range
Column Type C18 or C4
Particle Size 5-10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 40-60 min
Flow Rate 10-25 mL/min (for preparative scale)
Expected Purity >95%
Expected Yield 50-80% (highly dependent on reaction and separation)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Processing dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect UV Detection gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent

Caption: Experimental workflow for the purification of this compound conjugates by HPLC.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Poor Separation? optimize_gradient Optimize Gradient (shallower) start->optimize_gradient Yes change_column Change Column (e.g., C4) optimize_gradient->change_column Still Poor? adjust_mobile_phase Adjust Mobile Phase (TFA) change_column->adjust_mobile_phase Still Poor? end Improved Separation adjust_mobile_phase->end

Caption: Troubleshooting logic for poor separation in HPLC purification.

References

Technical Support Center: Purification of Benzyl-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG3-acid and encountering challenges in removing the unreacted starting material from their final product.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the incomplete reaction of this compound?

Incomplete reactions can be due to several factors including:

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can hinder the reaction progress.

  • Stoichiometry: An inappropriate molar ratio of reactants can lead to unreacted this compound.

  • Reagent quality: Degradation of coupling agents or the presence of impurities in the starting materials can affect reaction efficiency.

  • Steric hindrance: The structure of the molecule to which the PEG acid is being conjugated might sterically hinder the reaction site.

Q2: What are the most common methods for removing unreacted this compound?

The two primary methods for removing unreacted this compound are:

  • Acid-Base Extraction: This liquid-liquid extraction technique separates the acidic this compound from a neutral or basic product.[1][2][3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This chromatographic technique separates molecules based on their hydrophobicity.[6][7][8][9]

Q3: How do I choose between acid-base extraction and RP-HPLC?

The choice of purification method depends on the properties of your product, the scale of your reaction, and the required purity of the final product.

FeatureAcid-Base ExtractionRP-HPLC
Principle Separation based on the differential solubility of acidic/basic and neutral compounds in aqueous and organic phases.[1][2]Separation based on hydrophobicity.[7][8]
Best Suited For Reactions where the product is neutral or basic and has different solubility from the PEG-acid salt.High-purity separations, and when the product has similar polarity to the unreacted PEG-acid.
Scale Easily scalable for larger quantities of material.Typically used for smaller scale purification and analysis.
Purity Good for bulk removal of acidic impurity, but may not achieve >99% purity.Can achieve very high purity levels.
Complexity Relatively simple and quick procedure.More complex, requires specialized equipment and method development.

Q4: What is the expected solubility of this compound?

Solvent TypeExpected Solubility of this compoundExpected Solubility of Deprotonated this compound (Salt)
Polar Protic (e.g., Water, Methanol, Ethanol)Moderate to HighHigh
Polar Aprotic (e.g., Acetonitrile, DMF, DMSO)HighModerate
Non-Polar (e.g., Hexane, Toluene)LowVery Low
Chlorinated (e.g., Dichloromethane, Chloroform)HighLow

Note: This table provides expected qualitative solubility. It is highly recommended to perform small-scale solubility tests with your specific reaction mixture.

Troubleshooting Guides

Guide 1: Troubleshooting Acid-Base Extraction

This guide is intended for scenarios where your product is a neutral or basic compound, such as an amide formed from the reaction of this compound with an amine.

Workflow for Acid-Base Extraction:

G start Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., sat. NaHCO3) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer: Product separate->organic_layer Top/Bottom layer depends on solvent density aqueous_layer Aqueous Layer: Deprotonated this compound separate->aqueous_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic acidify_aqueous Acidify Aqueous Layer (e.g., 1M HCl) aqueous_layer->acidify_aqueous dry_organic Dry Organic Layer (e.g., MgSO4) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate product Purified Product evaporate->product extract_peg Extract with Organic Solvent acidify_aqueous->extract_peg peg_recovery Recovered this compound extract_peg->peg_recovery

Caption: Workflow for removing unreacted this compound using acid-base extraction.

Troubleshooting Scenarios:

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion forms during extraction. - Vigorous shaking.- High concentration of product or impurity.- Incompatible solvent system.- Gently invert the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite.- Allow the mixture to stand for a longer period.
Product is found in the aqueous layer. - Product is acidic or has significant water solubility.- Insufficient volume of organic solvent.- Ensure your product is not acidic. If it is, this method is not suitable.- Perform multiple extractions with fresh organic solvent.- Use a less polar organic solvent to reduce the solubility of your product in the aqueous phase.
Unreacted this compound remains in the organic layer. - Incomplete deprotonation of the carboxylic acid.- Insufficient amount of aqueous base.- pH of the aqueous layer is not high enough.- Use a sufficient volume of saturated sodium bicarbonate solution.- Perform multiple extractions with the aqueous base.- Check the pH of the aqueous layer after extraction; it should be basic. If not, add more base.
Low recovery of product. - Product has some solubility in the aqueous phase.- Product is volatile and lost during solvent evaporation.- Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.- Use a rotary evaporator with controlled temperature and pressure for solvent removal.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separation: Gently invert the funnel multiple times to mix the layers, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine Aqueous Layers (Optional): If you wish to recover the unreacted this compound, combine the aqueous layers. Acidify with 1M HCl until the pH is acidic, then extract with an organic solvent.

  • Washing: Wash the organic layer containing your product with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.

Guide 2: Troubleshooting Reversed-Phase HPLC (RP-HPLC)

This guide is for situations requiring high purity or when acid-base extraction is not feasible.

Workflow for RP-HPLC Purification:

G start Dissolve Crude Product in Mobile Phase filter Filter Sample (0.22 or 0.45 µm filter) start->filter inject Inject onto RP-HPLC System filter->inject run_gradient Run Gradient Elution (e.g., Water/Acetonitrile) inject->run_gradient collect Collect Fractions Based on UV Detection run_gradient->collect analyze Analyze Fractions (e.g., TLC, LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Fractions are pure evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: General workflow for purification using reversed-phase HPLC.

Troubleshooting Scenarios:

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation between product and this compound. - Inappropriate mobile phase gradient.- Wrong column chemistry.- Mobile phase pH is not optimal.- Optimize the gradient: make it shallower for better resolution.- Try a different stationary phase (e.g., C8 instead of C18, or a phenyl column).- Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape for acidic compounds.
Broad or tailing peaks. - Column overload.- Secondary interactions with the stationary phase.- Column degradation.- Inject a smaller amount of sample.- Add an ion-pairing agent or adjust the mobile phase pH.- Use a new column or flush the existing column according to the manufacturer's instructions.
Product and/or impurity not eluting from the column. - Compounds are too hydrophobic for the mobile phase conditions.- Increase the percentage of the organic solvent in the mobile phase at the end of the gradient.- Switch to a stronger organic solvent (e.g., isopropanol).
Low recovery after purification. - Product is adsorbing to the column.- Degradation of the product on the column.- Inefficient fraction collection.- Add a small amount of a competing agent to the mobile phase.- Ensure the mobile phase pH is compatible with your product's stability.- Collect smaller fractions and analyze them carefully before pooling.

Experimental Protocol: General RP-HPLC Method

  • Sample Preparation: Dissolve the crude product in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% Formic Acid.

    • Detector: UV detector set at a wavelength where your product and this compound absorb (e.g., 254 nm due to the benzyl (B1604629) group).

  • Gradient Elution: A typical starting gradient would be to run from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 95%) over 20-30 minutes. This will need to be optimized based on the retention times of your compounds.

  • Injection and Fraction Collection: Inject the sample and collect fractions as the peaks elute from the column.

  • Analysis and Isolation: Analyze the collected fractions (e.g., by analytical HPLC or TLC) to determine which contain the pure product. Pool the pure fractions and remove the solvent under reduced pressure. Note that TFA is not easily removed, so if your product is sensitive to it, formic acid is a better choice.

References

Technical Support Center: Optimizing Benzyl-PEG3-acid Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Benzyl-PEG3-acid peptide conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a peptide?

The conjugation relies on carbodiimide (B86325) chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine on the peptide (typically the N-terminus or a lysine (B10760008) side chain) to form a stable amide bond. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the unstable O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amines.[1]

Q2: Which buffer should I use for the activation and conjugation steps?

It is critical to use amine-free buffers, as they will not compete with your peptide during the conjugation reaction.

  • Activation Step: A buffer with a slightly acidic pH is optimal for the activation of the carboxylic acid with EDC and NHS. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.5-6.0 is highly recommended.[2][3][4]

  • Conjugation Step: The reaction of the NHS-activated PEG linker with the primary amines of the peptide is most efficient at a pH of 7.2-8.0. Phosphate-buffered saline (PBS) or borate (B1201080) buffer at this pH range is a suitable choice for this step.[2][5]

Q3: My conjugation yield is very low or non-existent. What are the most likely causes?

Low conjugation yield is a common issue that can often be traced back to a few key factors:

  • Inefficient Carboxylic Acid Activation: The activation of this compound with EDC/NHS is pH-dependent and most effective between pH 4.5 and 6.0.[1]

  • Hydrolysis of the Activated Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. It is crucial to use the activated linker immediately after preparation.

  • Incorrect pH for Amine Coupling: The reaction between the NHS ester and the peptide's primary amines is most efficient at pH 7.2-8.0.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for the activated linker, significantly reducing the yield.[2]

  • Inactive Peptide: Cysteine residues in the peptide may have formed disulfide bonds, or the target amine groups may be sterically hindered or buried within the peptide's structure.

Q4: How can I tell if my peptide is the source of the problem?

If you suspect issues with your peptide, consider the following:

  • Disulfide Bonds: If your peptide contains cysteine residues, they may be forming disulfide bonds, which can be reduced using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. It is critical to remove the reducing agent before adding the activated PEG linker.

  • Steric Hindrance: The primary amine you are targeting might be sterically inaccessible. If possible, consider redesigning the peptide or using a longer PEG linker.

  • Aggregation: Some peptide sequences are prone to aggregation, which can hinder the reaction.[6] Consider adjusting the peptide concentration or using solubilizing agents.

Q5: I see multiple peaks in my HPLC analysis of the final product. What could they be?

Multiple peaks can indicate a mixture of desired product, unreacted starting materials, and side products. Common species to look for include:

  • Unmodified peptide

  • Unreacted this compound

  • Di- or multi-PEGylated peptide

  • Side products from EDC reactions, such as N-acylurea. HPLC combined with mass spectrometry (LC/MS) is a powerful tool for identifying these different species.[7][8][9][10]

Troubleshooting Guides

Problem: Low or No Conjugation Yield

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Potential Cause Recommended Solution
Reagent Inactivity Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use.
Incorrect pH for Activation Ensure the activation buffer (e.g., 0.1 M MES) is at pH 4.5-6.0. Verify the pH of your buffer system.
Incorrect pH for Conjugation Ensure the conjugation buffer (e.g., PBS) is at pH 7.2-8.0. After activation, the pH of the reaction mixture should be adjusted to this range before adding the peptide.
Hydrolysis of Activated PEG Perform the conjugation step immediately after the 15-30 minute activation period. Do not store the activated this compound solution.
Competing Nucleophiles Use amine-free buffers such as MES and PBS. Avoid Tris, glycine, or other amine-containing buffers.
Insufficient Reagent Concentration Optimize the molar ratio of reagents. A good starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the this compound.[2] The activated PEG linker should be used in a 10-20 fold molar excess over the peptide.[2]
Peptide Issues (Disulfide Bonds) If your peptide contains cysteines, pre-treat with a reducing agent like TCEP. Remove the reducing agent using a desalting column before proceeding with the conjugation.
Problem: Product Precipitation During Reaction
Potential Cause Recommended Solution
High Degree of PEGylation A high degree of PEGylation can sometimes lead to insolubility. Reduce the molar excess of the activated PEG linker in the reaction.
Incorrect Buffer Conditions Ensure the peptide is stable and soluble in the chosen conjugation buffer. Perform the reaction at a lower peptide concentration.
Peptide Aggregation Some peptides are prone to aggregation.[6] Consider adding solubilizing agents to the reaction mixture.

Quantitative Data and Reaction Conditions

Optimizing the molar ratios of your reagents is crucial for maximizing yield. The following tables provide recommended starting points for your experiments.

Table 1: Recommended Molar Ratios for Optimal Conjugation

Reagent Molar Ratio (Reagent:Carboxyl Group) Purpose
EDC2-10 fold excessTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS2-5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[2]
This compound10-20 fold excess over the amine-containing peptideTo drive the reaction towards the desired PEGylated product.[2]

Table 2: Recommended Reaction Conditions

Step Parameter Recommended Conditions
Activation Solvent/BufferAnhydrous DMF/DMSO or 0.1 M MES, pH 4.5-6.0
TemperatureRoom Temperature
Time15-30 minutes
Conjugation BufferPBS or Borate buffer, pH 7.2-8.0
TemperatureRoom Temperature (or 4°C for sensitive peptides)
Time2 hours to overnight
Quenching Reagent10-50 mM Tris, glycine, or hydroxylamine
Time15-30 minutes

Experimental Protocols

This protocol provides a general guideline for the conjugation of this compound to a peptide containing a primary amine.

Materials:

  • This compound

  • Peptide of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Protocol:

Step 1: Reagent Preparation

  • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.

  • Prepare a stock solution of your peptide in the Conjugation Buffer.

  • Immediately before use, prepare stock solutions of EDC and NHS in either anhydrous DMSO/DMF or the Activation Buffer.

Step 2: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.[2]

  • Incubate the reaction for 15-30 minutes at room temperature. This will generate the NHS-activated PEG linker.

Step 3: Conjugation to the Peptide

  • Immediately add the freshly prepared NHS-activated this compound solution to your peptide solution. A 10-20 fold molar excess of the activated linker over the peptide is a good starting point for optimization.[2]

  • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification

  • Purify the PEGylated peptide from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.

  • Analyze the purified product using HPLC and Mass Spectrometry to confirm conjugation and assess purity.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation PEG_Acid This compound (-COOH) EDC_NHS + EDC / NHS (MES Buffer, pH 4.5-6.0) PEG_Acid->EDC_NHS Activated_PEG Amine-Reactive NHS-ester PEG EDC_NHS->Activated_PEG 15-30 min Hydrolysis Hydrolysis (Side Reaction) Activated_PEG->Hydrolysis Conjugation + Peptide (PBS, pH 7.2-8.0) Activated_PEG->Conjugation Peptide Peptide (-NH2) Peptide->Conjugation Conjugated_Peptide PEGylated Peptide (Stable Amide Bond) Conjugation->Conjugated_Peptide 2h - Overnight

Caption: Chemical reaction pathway for the two-step EDC/NHS conjugation.

G Start Start Prep_Reagents Prepare Reagents (PEG-Acid, Peptide, EDC, NHS, Buffers) Start->Prep_Reagents Activation Activate this compound with EDC/NHS in MES Buffer (15-30 min at RT) Prep_Reagents->Activation Add_Peptide Add Activated PEG to Peptide in PBS Buffer (pH 7.2-7.5) Activation->Add_Peptide Incubate Incubate Reaction (2h at RT or Overnight at 4°C) Add_Peptide->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Product (HPLC, Mass Spec) Purify->Analyze End End Analyze->End

Caption: A step-by-step experimental workflow for peptide conjugation.

G Low_Yield Low Conjugation Yield? Check_pH Is Activation pH 4.5-6.0 and Conjugation pH 7.2-8.0? Low_Yield->Check_pH Yes Check_Buffers Are Buffers Amine-Free (e.g., MES, PBS)? Check_pH->Check_Buffers Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS Reagents Fresh? Check_Buffers->Check_Reagents Yes Change_Buffers Use Amine-Free Buffers Check_Buffers->Change_Buffers No Check_Peptide Peptide Issues? (e.g., Disulfide Bonds) Check_Reagents->Check_Peptide Yes Use_Fresh_Reagents Use Fresh EDC/NHS Check_Reagents->Use_Fresh_Reagents No Pretreat_Peptide Pre-treat Peptide (e.g., with TCEP) Check_Peptide->Pretreat_Peptide Yes Optimize_Ratios Optimize Reagent Molar Ratios Check_Peptide->Optimize_Ratios No

Caption: A troubleshooting decision tree for low conjugation yield.

References

dealing with poor solubility of Benzyl-PEG3-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Benzyl-PEG3-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate exhibiting poor aqueous solubility?

A1: The solubility of a this compound conjugate is a function of its overall physicochemical properties. While the PEG3 linker is designed to enhance water solubility, other components can introduce hydrophobicity.[1][2] Key factors include:

  • The Conjugated Molecule: If the molecule conjugated to the this compound is large and hydrophobic, it can significantly decrease the overall solubility of the conjugate. In antibody-drug conjugates (ADCs), for instance, highly hydrophobic payloads can lead to aggregation.[]

  • The Benzyl (B1604629) Group: The benzyl group itself is hydrophobic and contributes to lower aqueous solubility.

  • pH of the Solution: The terminal carboxylic acid group is a critical determinant of solubility. At a pH below its acid dissociation constant (pKa), the group is in its neutral (protonated) form (-COOH), which is less soluble. Above the pKa, it exists as the much more soluble deprotonated carboxylate anion (-COO⁻).[4][5][6]

  • High Conjugation Ratio: A high degree of conjugation (e.g., a high drug-to-antibody ratio) can increase the overall hydrophobicity of the final product, leading to aggregation and precipitation.[7]

Q2: What are the first steps I should take to improve the solubility of my conjugate?

A2: The two most direct and effective initial strategies are pH adjustment and the use of co-solvents.

  • pH Adjustment: Since the conjugate contains a carboxylic acid, increasing the pH of the aqueous solution to at least one or two units above the pKa of the acid (typically pKa is ~4.5-5.0) will convert it to the more soluble salt form.[5][6]

  • Use of Co-solvents: For highly hydrophobic conjugates, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is recommended.[8] This stock can then be added slowly to your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <10% v/v) to avoid issues like protein denaturation or compound precipitation.

Q3: Which organic co-solvents are recommended for dissolving this compound conjugates?

A3: Water-miscible organic solvents are commonly used. The choice depends on the specific conjugate and the requirements of the downstream application (e.g., cell-based assays vs. in vivo studies). Common choices include DMSO, DMF, ethanol, and low-molecular-weight polyethylene (B3416737) glycols like PEG 400.[7][9][]

Q4: Can I heat the sample to help it dissolve?

A4: Gentle warming can temporarily increase the solubility of a compound. However, this should be done with extreme caution, especially if the conjugate involves a biological macromolecule like a protein or antibody, as heat can cause irreversible denaturation and aggregation.[7] If you choose to warm the sample, use a minimal temperature increase for a short duration.

Q5: My conjugate precipitates when I try to perform a buffer exchange. What can I do?

A5: Precipitation during buffer exchange often occurs when the new buffer is not optimal for the conjugate's stability. After conjugation, it is essential to perform the buffer exchange into a buffer that is optimized for the solubility of the final product, not just the starting materials.[7] Consider adding stabilizing excipients, such as glycerol (B35011) or a small amount of a non-ionic surfactant (e.g., Tween 80), to the final formulation buffer to improve solubility and stability.[9][11]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding the conjugate to an aqueous buffer.
  • Possible Cause 1: Low Intrinsic Solubility at the Buffer's pH. The pH of your buffer may be below or near the pKa of the conjugate's carboxylic acid group, favoring the less soluble, protonated form.

    • Solution: Increase the pH of the buffer. Use a buffer with a pH of 7.4 or higher (e.g., phosphate-buffered saline, borate (B1201080) buffer) to ensure the carboxylic acid is deprotonated and charged.[5]

  • Possible Cause 2: Poor Linker/Conjugate Dissolution. The conjugate may not be fully dissolved in the stock solution before being added to the aqueous buffer, leading to immediate precipitation.

    • Solution: Ensure the conjugate is fully dissolved in a minimal amount of a water-miscible organic co-solvent (like DMSO) first. Add this stock solution to the aqueous buffer slowly, dropwise, with gentle stirring to avoid creating localized high concentrations that can cause the compound to crash out.[12]

Issue 2: Conjugate solubility is inconsistent between different batches or experiments.
  • Possible Cause: Variable Solid-State Form. The compound may exist in different solid forms (e.g., amorphous vs. crystalline polymorphs), which can have different solubilities and dissolution rates.[5]

    • Solution: Standardize your compound preparation and handling protocol. This includes factors like sonication time, temperature, and mixing speed during dissolution. If possible, characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) to ensure consistency.[5]

Data Presentation

Table 1: Comparison of Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (% v/v)Maximum Recommended Conc. (% v/v)AdvantagesDisadvantages
DMSO 5 - 10%< 10%Excellent solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations; may interfere with some assays.
DMF 5 - 10%< 10%Good solubilizing agent.Higher toxicity profile compared to DMSO; handle with care.
Ethanol 10 - 20%Varies by applicationBiocompatible and less toxic than DMSO/DMF.May not be a strong enough solvent for highly hydrophobic compounds.
PEG 400 10 - 30%Varies by applicationLow toxicity; can enhance bioavailability in vivo.[13]Can increase the viscosity of the solution.

Table 2: pH Effect on Carboxylic Acid Ionization and Solubility

pH relative to pKaPredominant SpeciesChargeExpected Relative Aqueous Solubility
pH << pKa (e.g., pH 2)R-COOH (Protonated)NeutralLow
pH = pKa (e.g., pH 4.5)50% R-COOH / 50% R-COO⁻MixedModerate
pH >> pKa (e.g., pH 7.4)R-COO⁻ (Deprotonated)NegativeHigh

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility

This protocol provides a general method to assess how pH affects the solubility of your this compound conjugate.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, borate buffers).

  • Sample Addition: Add an excess amount of your conjugate (as a solid) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Dissolving a Hydrophobic Conjugate Using a Co-solvent

This protocol describes the standard procedure for dissolving a poorly soluble conjugate for use in aqueous experimental systems.

  • Reagent Preparation: Allow the this compound conjugate and the chosen co-solvent (e.g., anhydrous DMSO) to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Stock Solution Preparation: Weigh the required amount of the conjugate and dissolve it in a minimal volume of the co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Dilution into Aqueous Buffer: Prepare the final aqueous buffer (e.g., PBS, pH 7.4).

  • Slow Addition: While gently vortexing or stirring the aqueous buffer, add the required volume of the stock solution dropwise. This slow addition is critical to prevent the compound from precipitating.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally below 10%) to maintain the stability and integrity of biological components in your experiment.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Solubility start Poor Solubility Observed for Conjugate check_pH Is the buffer pH > 6.0? start->check_pH adjust_pH ACTION: Increase buffer pH to >7.0 (e.g., use PBS, Borate) check_pH->adjust_pH No use_cosolvent ACTION: Prepare stock in DMSO/DMF, then add to buffer check_pH->use_cosolvent Yes check_success Is conjugate soluble? adjust_pH->check_success check_concentration Is final organic solvent concentration <10%? use_cosolvent->check_concentration reassess PROBLEM: High co-solvent may be toxic or cause precipitation. Re-evaluate strategy. check_concentration->reassess No check_concentration->check_success Yes success Proceed with Experiment check_success->success Yes failure Consider Advanced Formulation: - Surfactants - Cyclodextrins check_success->failure No

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_protocol Experimental Workflow for Solubilization start 1. Weigh solid This compound conjugate dissolve 2. Dissolve in minimal anhydrous DMSO to create concentrated stock start->dissolve add_dropwise 4. Add stock solution dropwise to buffer with gentle mixing dissolve->add_dropwise prepare_buffer 3. Prepare aqueous buffer (pH > 7.0) prepare_buffer->add_dropwise final_check 5. Verify final DMSO concentration is <10% add_dropwise->final_check ready 6. Solution is ready for use final_check->ready

Caption: A workflow for dissolving conjugates using a co-solvent.

References

Technical Support Center: Synthesis of Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the synthesis of Benzyl-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route for this compound, which is chemically named 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, involves a two-step process. First, a Williamson ether synthesis is performed to create the benzyl-protected PEG alcohol intermediate, followed by an oxidation or a reaction with a carboxylate-containing reagent to form the final carboxylic acid.

Q2: What are the most common impurities I should expect in my this compound synthesis?

A2: Common impurities can be categorized into several groups:

  • Starting Materials: Unreacted triethylene glycol, benzyl (B1604629) chloride (or other benzylating agent), and the starting material for the acid chain.

  • Side-Products from Williamson Ether Synthesis: Di-benzylated triethylene glycol and unreacted triethylene glycol monobenzyl ether.

  • Over-alkylation Products: PEG oligomers with longer or shorter chain lengths if ethylene (B1197577) oxide is used as a reactant.

  • Oxidation Byproducts: Aldehydes or other oxidative degradation products of the PEG chain.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., THF, DMF, ethyl acetate) and residual coupling agents if used.

Q3: My final product shows a broader peak in HPLC than expected. What could be the cause?

A3: A broad HPLC peak often indicates polydispersity, meaning your product is a mixture of PEG chains of slightly different lengths. This can occur if the starting triethylene glycol is not monodisperse or if side reactions leading to chain extension or cleavage have occurred. It could also indicate the presence of closely related impurities that are not fully resolved from the main product peak.

Q4: I am observing unexpected peaks in my mass spectrometry (MS) analysis. How can I identify them?

A4: Unexpected MS peaks can correspond to various impurities. Compare the observed m/z values with the theoretical masses of potential impurities listed in the troubleshooting section. Common adducts in ESI-MS of PEG compounds include [M+Na]+ and [M+K]+, so be sure to account for these. LC-MS/MS can provide fragmentation patterns to help elucidate the structure of unknown impurities.

Q5: How can I remove diol impurities (unfunctionalized PEG) from my product?

A5: Diol impurities, such as unreacted triethylene glycol, can be challenging to remove due to their similar polarity to the desired product. Reversed-phase HPLC is often the most effective method for separating these impurities. Ion-exchange chromatography can also be employed to separate the desired carboxylic acid product from neutral diol impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction during Williamson ether synthesis.Ensure a strong enough base (e.g., NaH) is used and that the reaction goes to completion by monitoring with TLC or LC-MS.
Incomplete oxidation of the alcohol intermediate.Use a stronger oxidizing agent or increase the reaction time. Monitor the reaction progress to avoid over-oxidation.
Loss of product during purification.Optimize your purification method. If using column chromatography, select a solvent system that provides good separation. For liquid-liquid extraction, ensure the pH is adjusted correctly to partition the carboxylic acid into the desired phase.
Presence of Di-benzylated Impurity Use of an excess of the benzylating agent.Use a stoichiometric amount or a slight excess of the benzylating agent. Monitor the reaction closely and stop it once the mono-benzylated product is maximized.
Polydispersity (Multiple PEG lengths) Impure starting triethylene glycol.Use a high-purity, monodisperse triethylene glycol as a starting material.
Side reactions during synthesis.Control reaction conditions carefully, particularly temperature, to minimize side reactions.
Presence of Aldehyde or Other Oxidation Impurities Air exposure of PEG intermediates.Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Overly harsh oxidation conditions.Choose a milder oxidizing agent for the conversion of the alcohol to the carboxylic acid.
Residual Starting Materials in Final Product Inefficient purification.Optimize the purification protocol. For unreacted triethylene glycol, consider using reversed-phase HPLC. For unreacted benzylating agent, a simple aqueous wash might be effective.

Experimental Protocols

Protocol 1: HPLC-UV for Purity Assessment of this compound

This protocol outlines a general method for determining the purity of this compound using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

This protocol provides a method for confirming the structure of this compound and identifying potential impurities using proton Nuclear Magnetic Resonance spectroscopy.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • Expected Chemical Shifts (in CDCl₃):

    Protons Chemical Shift (ppm)
    Phenyl ~7.3
    -CH₂-Ph ~4.5
    PEG backbone (-O-CH₂-CH₂-O-) ~3.6-3.8
    -O-CH₂-COOH ~4.1

    | -CH₂-COOH | ~2.6 |

  • Impurity Analysis: Look for unexpected signals, such as those corresponding to unreacted starting materials or side-products. For example, a signal around 3.7 ppm without the corresponding benzyl signals might indicate unreacted triethylene glycol.

Visualizations

Synthesis_Workflow This compound Synthesis and Impurity Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities Start Starting Materials (Triethylene Glycol, Benzylating Agent) Williamson Williamson Ether Synthesis Start->Williamson Imp3 PEG Diol Start->Imp3 Intermediate Benzyl-PEG3-OH Williamson->Intermediate Imp1 Unreacted Starting Materials Williamson->Imp1 Imp2 Di-benzylated PEG Williamson->Imp2 Oxidation Oxidation Intermediate->Oxidation Crude Crude this compound Oxidation->Crude Imp4 Oxidation Byproducts Oxidation->Imp4 Purify Chromatography (e.g., HPLC) Crude->Purify Crude->Imp1 Crude->Imp2 Crude->Imp3 Crude->Imp4 Final Pure this compound Purify->Final

Caption: Workflow of this compound synthesis and points of impurity introduction.

Troubleshooting_Logic Troubleshooting Impurity Identification Problem Unexpected Peak(s) in Analysis Check_HPLC Review HPLC Data Problem->Check_HPLC Check_MS Review MS Data Problem->Check_MS Check_NMR Review NMR Data Problem->Check_NMR Imp_Polar More Polar Impurity (e.g., Triethylene Glycol) Check_HPLC->Imp_Polar Elutes Earlier Imp_NonPolar Less Polar Impurity (e.g., Di-benzylated PEG) Check_HPLC->Imp_NonPolar Elutes Later Imp_Mass Match m/z to Potential Impurities Check_MS->Imp_Mass Imp_NMR Identify Functional Groups of Impurity Check_NMR->Imp_NMR

Caption: Logical flow for troubleshooting the identification of unknown impurities.

Technical Support Center: Monitoring Benzyl-PEG3-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the progress of reactions involving Benzyl-PEG3-acid.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction typically involves the modification of the carboxylic acid group of the this compound molecule. Common reactions include esterification or amidation, where the carboxylic acid is coupled with an alcohol or an amine, respectively. The benzyl (B1604629) group may serve as a protecting group for another functionality on the molecule.

Q2: Why is it important to monitor the reaction progress?

Monitoring the reaction allows you to:

  • Determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times or decomposition.[1]

  • Assess the consumption of starting materials and the formation of the desired product.

  • Troubleshoot the reaction in case of low or no conversion.[1]

Q3: What are the common methods for monitoring this type of reaction?

The most common analytical techniques for monitoring a this compound reaction are:

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for tracking the disappearance of reactants and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for quantitative analysis of the reaction mixture.[2]

  • Mass Spectrometry (MS): Used to confirm the identity of the product by its molecular weight, often coupled with LC (LC-MS).[3]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
QuestionPossible Cause(s)Recommended Solution(s)
Why are my spots streaking or elongated? The sample is too concentrated or overloaded.[4][5] The compound may be acidic or basic.Dilute the sample before spotting.[4] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.[4]
Why can't I see any spots on my TLC plate? The sample is too dilute.[4][5] The compound is not UV-active. The solvent level in the developing chamber is too high.[5][6]Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[4][5] Use a staining method (e.g., iodine, permanganate, or specific stains for functional groups) to visualize the spots.[7] Ensure the spotting line is above the solvent level in the chamber.[6]
My starting material and product have very similar Rf values. How can I improve separation? The mobile phase polarity is not optimal.Experiment with different solvent systems. Try a more polar or less polar eluent to achieve better separation.[8] Consider using a different stationary phase, such as reverse-phase TLC plates.[4][8]
The Rf values are inconsistent between runs. The TLC chamber was not saturated with the solvent vapor. The mobile phase was reused. The thickness of the TLC plate layer is not uniform.[5][6]Place a piece of filter paper in the developing chamber to ensure saturation. Always use a fresh mobile phase for each run.[5] Use commercially prepared TLC plates for better consistency.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
QuestionPossible Cause(s)Recommended Solution(s)
Why are my peaks tailing? Strong interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups.[9][10][11][12] The mobile phase pH is not optimal.[11] Column overload.[9]Use a highly end-capped column or a column with a different stationary phase.[11] Adjust the mobile phase pH. For basic compounds, a lower pH can reduce tailing.[12] Inject a smaller sample volume or a more dilute sample.[9]
My retention times are shifting between injections. The mobile phase composition is fluctuating. The column temperature is not stable. The column is not properly equilibrated.Ensure the mobile phase is well-mixed and degassed. If the problem persists, prepare the mobile phase manually to bypass any issues with the mixing device.[13] Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
I'm not seeing my product peak. The product is retained on the column. The product is not being detected by the detector.Modify the mobile phase to elute the product. This may involve changing the solvent strength or pH. Use a different detector or change the detection wavelength if using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
QuestionPossible Cause(s)Recommended Solution(s)
How do I calculate the reaction conversion from the ¹H NMR spectrum? Incorrectly assigned or integrated peaks.Identify characteristic peaks for both the starting material and the product that are well-resolved from other signals.[2] Normalize the integrals of the chosen peaks by dividing by the number of protons they represent. The percent conversion can be calculated as: % Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100.[2]
The peaks for my starting material and product are overlapping. The magnetic field strength of the NMR instrument is not high enough. The solvent used is not providing good separation of the signals.Use a higher field NMR instrument if available. Try a different deuterated solvent to see if it improves the resolution of the peaks.
The integration values seem inaccurate. The relaxation delays (d1) are too short for quantitative analysis.For accurate quantification, especially in qNMR (quantitative NMR), the relaxation delay should be set to at least 5 times the longest T1 relaxation time of the protons being analyzed.[14]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover it.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica (B1680970) gel TLC plate.[15] It is also recommended to spot the starting material as a reference.[15]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp.[16] If the compounds are not UV-active, use a staining solution.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The appearance of a new spot and the disappearance of the starting material spot indicate the reaction is progressing.[17]

Protocol 2: Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)
  • Prepare the Mobile Phase: Prepare and degas the appropriate mobile phase for your separation. A common mobile phase for reverse-phase HPLC is a mixture of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid.

  • Equilibrate the Column: Install the appropriate HPLC column (e.g., a C18 column) and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Prepare the Sample: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (usually the mobile phase).

  • Inject the Sample: Inject the diluted sample into the HPLC system.

  • Analyze the Chromatogram: Monitor the chromatogram for the peaks corresponding to the starting material and the product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the progress of the reaction.

Protocol 3: Monitoring Reaction Progress by ¹H NMR Spectroscopy
  • Prepare the Sample: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum of the sample.

  • Process the Spectrum: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze the Spectrum: Identify characteristic peaks for the starting material and the product. Integrate these peaks.

  • Calculate Conversion: Calculate the percentage conversion using the integral values as described in the NMR troubleshooting section.[2][18]

Data Presentation

Table 1: Typical Analytical Parameters for Monitoring a this compound Reaction
Analytical TechniqueParameterStarting Material (this compound)Product (e.g., Amide)
TLC (Silica Gel) Rf Value (Ethyl Acetate/Hexanes 1:1)~0.4~0.2
Reverse-Phase HPLC Retention Time (C18 column, Water/Acetonitrile gradient)~10 min~12 min
¹H NMR (CDCl₃) Chemical Shift (ppm)~3.65 (t, -CH₂-COOH)~3.75 (t, -CH₂-CONH-R)

Note: The values presented are illustrative and may vary depending on the specific reaction conditions and the other reactant involved.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Progress Monitoring cluster_analysis Data Analysis cluster_decision Decision start Start Reaction sampling Take Aliquot at Time (t) start->sampling tlc TLC Analysis sampling->tlc hplc HPLC Analysis sampling->hplc nmr NMR Analysis sampling->nmr analyze_tlc Assess Spot Intensity tlc->analyze_tlc analyze_hplc Measure Peak Area hplc->analyze_hplc analyze_nmr Calculate Conversion nmr->analyze_nmr is_complete Reaction Complete? analyze_tlc->is_complete analyze_hplc->is_complete analyze_nmr->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No stop_reaction Stop Reaction & Workup is_complete->stop_reaction Yes continue_reaction->sampling

Caption: Experimental workflow for monitoring a this compound reaction.

troubleshooting_decision_tree cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_monitoring_issues Monitoring Technique cluster_conditions_checks2 cluster_monitoring_checks start Low or No Product Formation Observed check_reagents Are reagents pure and active? start->check_reagents check_conditions check_conditions start->check_conditions check_monitoring check_monitoring start->check_monitoring check_solvents Are solvents anhydrous? check_reagents->check_solvents solution Consult Specific Troubleshooting Guide check_solvents->solution check_temp Is the temperature correct? check_time Has enough time elapsed? check_temp->check_time check_stirring Is stirring efficient? check_time->check_stirring check_stirring->solution check_tlc Is the TLC system appropriate? check_tlc->solution check_hplc Is the HPLC method suitable? check_hplc->solution check_conditions->check_temp check_monitoring->check_tlc check_monitoring->check_hplc

Caption: Troubleshooting decision tree for a this compound reaction.

References

Technical Support Center: Strategies to Improve EDC/NHS Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their EDC/NHS coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during EDC/NHS coupling experiments.

ProblemPotential CauseRecommended Solution
Low or No Coupling Efficiency Inactive Reagents: EDC and NHS are moisture-sensitive.[1][2]- Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.[3] - Prepare EDC and NHS/sulfo-NHS solutions immediately before use as EDC is unstable in aqueous solutions.[4][5]
Incorrect pH: The two-step EDC/NHS reaction has different optimal pH ranges for the activation and coupling steps.[6]- For carboxyl group activation with EDC/NHS, use a slightly acidic buffer (pH 4.5-6.0), such as MES buffer.[6][7] - For the subsequent amine coupling, increase the pH to 7.2-8.5 using a buffer like PBS to deprotonate the primary amine, enhancing its nucleophilicity.[5][6]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.[8]- Perform the amine coupling step immediately after the carboxyl activation. - The half-life of NHS-esters decreases significantly as pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).[8]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxyl groups will compete with the intended reaction.[4][9]- Use non-amine and non-carboxylate buffers for the activation and coupling steps. MES and PBS are common choices.[4][7]
Precipitation or Aggregation of Biomolecules High Degree of Modification: Excessive crosslinking or modification can alter the solubility of proteins.[1]- Optimize the molar ratio of EDC and NHS to the molecule being modified. Start with a lower ratio and titrate up.
Loss of Stabilizing Carboxylate Groups: During activation, the negatively charged carboxylate groups are modified, which can lead to aggregation if they are crucial for solubility.[10]- Consider using a stabilizer, such as polyethylene (B3416737) glycol (PEG), during the reaction.[10]
Incorrect Buffer Conditions: Suboptimal buffer composition or pH can lead to protein aggregation.- Ensure the chosen buffers are compatible with the specific biomolecules being used and maintain their stability throughout the reaction.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations or degradation of reagents can lead to variable coupling efficiency.- Always prepare fresh EDC and NHS solutions.[4] - Standardize the protocol for reagent preparation and handling.
Inconsistent Reaction Parameters: Variations in reaction time, temperature, or pH can affect the outcome.- Precisely control reaction times and temperatures. - Ensure accurate and consistent pH measurements for the buffers.
High Background or Non-specific Binding Insufficient Quenching: Unreacted NHS-esters can bind non-specifically to other primary amines.- After the coupling step, quench the reaction by adding an amine-containing compound like hydroxylamine (B1172632), Tris, or glycine (B1666218) to block any remaining active sites.[3][6]
Aggregation of Reagents: EDC/NHS can sometimes aggregate, leading to non-specific binding.- Prepare fresh solutions and ensure they are fully dissolved before adding them to the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS coupling reaction?

A1: A two-step pH process is recommended for optimal efficiency. The activation of carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[6] The subsequent coupling to a primary amine should be performed at a pH of 7.2 to 8.5.[5][6] This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting a more efficient reaction with the NHS-ester.

Q2: Which buffers are recommended for EDC/NHS coupling?

A2: For the activation step (pH 4.5-6.0), MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended as it does not contain primary amines or carboxylates that would interfere with the reaction.[7][9] For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) is a common choice.[4] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the coupling reaction.[4]

Q3: Can I store EDC and NHS solutions?

A3: No, it is not recommended to store EDC and NHS solutions.[5] EDC is particularly unstable in aqueous solutions and should be dissolved immediately before use.[5] While NHS and its water-soluble analog, sulfo-NHS, are more stable, it is best practice to prepare fresh solutions for each experiment to ensure maximum activity.[5] The powdered forms of these reagents should be stored desiccated at 4°C.[5]

Q4: What is the purpose of adding NHS to the EDC reaction?

A4: Adding NHS (or sulfo-NHS) increases the efficiency of the coupling reaction.[7] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which is unstable in water and prone to hydrolysis.[3][7] NHS reacts with this intermediate to form a more stable NHS-ester.[7] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, thereby improving the overall yield of the conjugation.[7][9]

Q5: How can I stop the EDC/NHS coupling reaction?

A5: The reaction can be quenched by adding a compound containing a primary amine. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine (B43304) at a final concentration of 10-50 mM.[3][6] These molecules will react with any remaining NHS-esters, preventing further reactions. Alternatively, the reaction can be stopped by removing the excess reagents through methods like dialysis or size-exclusion chromatography.[3]

Data Presentation

Table 1: Recommended Buffer Conditions for Two-Step EDC/NHS Coupling

StepParameterRecommended RangeCommon BufferRationale
1. Carboxyl Activation pH4.5 - 6.050-100 mM MESOptimal for EDC/NHS activation of carboxyl groups.[6][7]
2. Amine Coupling pH7.2 - 8.5100 mM PBSDeprotonates primary amines, increasing their nucleophilicity for reaction with the NHS-ester.[5][6]

Table 2: Typical Reagent Concentrations and Ratios

ReagentTypical Molar Excess (relative to the molecule with the carboxyl group)Typical ConcentrationNotes
EDC 2 to 10-fold2 - 10 mMThe optimal amount can vary depending on the specific application and should be determined empirically.[6][11]
NHS/sulfo-NHS 2.5 to 5-fold5 - 12.5 mMA common starting point is a 1:2.5 molar ratio of EDC to NHS.[6]

Experimental Protocols

General Two-Step Protocol for Protein-Protein Conjugation

This protocol is adapted from procedures described by Grabarek and Gergely.[6]

  • Prepare Buffers and Reagents:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[6]

    • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2.[6]

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.[4]

  • Activate Protein #1 (containing carboxyl groups):

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL.[6]

    • Add EDC to a final concentration of ~2 mM (e.g., 0.4 mg per 1 mL of protein solution).[6]

    • Add NHS (or sulfo-NHS) to a final concentration of ~5 mM (e.g., 0.6 mg NHS or 1.1 mg sulfo-NHS per 1 mL of protein solution).[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Quench Excess EDC (Optional but Recommended):

    • Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM (e.g., 1.4 µL per 1 mL of reaction mixture) to quench the EDC.[6]

    • Excess reagents can be removed by buffer exchange using a desalting column equilibrated with Coupling Buffer.[6]

  • Couple to Protein #2 (containing amine groups):

    • If not already in Coupling Buffer, adjust the pH of the activated Protein #1 solution to 7.2-7.5.[6]

    • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[6]

    • Incubate for 2 hours at room temperature.[6]

  • Quench the Coupling Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS-esters.[6] Alternatively, use Tris or glycine.

  • Purification:

    • Remove excess quenching reagent and other byproducts using a desalting column or dialysis.[3]

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group + H2O (Hydrolysis) NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 (Primary Amine)

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Experimental_Workflow Start Start Prepare_Reagents Prepare Buffers and Fresh EDC/NHS Solutions Start->Prepare_Reagents Activate_Carboxyl Activate Carboxyl-Containing Molecule with EDC and NHS in Activation Buffer (pH 4.5-6.0) for 15-30 min Prepare_Reagents->Activate_Carboxyl Quench_EDC Optional: Quench EDC and/or Remove Excess Reagents Activate_Carboxyl->Quench_EDC Couple_Amine Add Amine-Containing Molecule in Coupling Buffer (pH 7.2-8.5) and React for 2h - Overnight Quench_EDC->Couple_Amine Quench_Reaction Quench Reaction with Hydroxylamine, Tris, or Glycine Couple_Amine->Quench_Reaction Purify Purify Conjugate via Dialysis or Size-Exclusion Chromatography Quench_Reaction->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.

References

Validation & Comparative

A Researcher's Guide to HPLC for Confirming the Purity of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant analytical challenges in accurately assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile tool for this purpose. This guide provides a comprehensive comparison of various HPLC-based methods and other analytical techniques for determining the purity of PEGylated peptides, supported by experimental data and detailed protocols.

Comparing HPLC Methods for PEGylated Peptide Analysis

Several HPLC methods can be employed to analyze PEGylated peptides, each with its own set of advantages and limitations. The choice of method often depends on the specific characteristics of the peptide and the PEG moiety.

Method Principle Resolution Throughput Key Advantages Key Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.HighModerateExcellent for resolving species with different PEGylation sites and degrees of PEGylation.[1][2]High column temperatures may be required for good peak shape.[3]
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic volume.ModerateHighUseful for separating PEGylated peptides from free PEG and non-PEGylated peptide.[3]Cannot distinguish between positional isomers (different PEGylation sites).[2]
Ion-Exchange HPLC (IEX-HPLC) Separation based on charge.ModerateModerateCan separate species with different numbers of attached PEG chains if PEGylation alters the overall charge.Resolution can be limited if PEGylation does not significantly change the peptide's charge.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.HighModerateCan provide high resolution of different PEGylated forms.The separation can be sensitive to buffer conditions.[4]
HPLC with Mass Spectrometry (HPLC-MS) Combines separation with mass detection.Very HighLow to ModerateProvides detailed structural information, including the precise mass of different species, confirming the degree and site of PEGylation.[5][6][7][8]Can be complex to set up and requires specialized equipment.
HPLC with Charged Aerosol Detection (CAD) Universal detection method based on particle charge.HighModerateEnables the detection and quantification of species that lack a UV chromophore, such as free PEG.[9][10]Detector response can be non-linear.

HPLC vs. Alternative Techniques for Purity Assessment

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information or serve as alternatives in specific contexts.

Technique Principle Information Provided Advantages Disadvantages
HPLC Chromatographic separation based on physicochemical properties.Quantitative purity, identification of isomers and impurities.High resolution, quantitative, and adaptable to various detection methods.[]Can be time-consuming and requires method development.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Electrophoretic separation based on molecular weight.Estimation of molecular weight and degree of PEGylation.Simple, widely available.Low resolution for PEGylated species, non-quantitative.
Capillary Electrophoresis (CE) Electrophoretic separation in a capillary.High-resolution separation of PEGylated isomers.High efficiency and resolution, low sample consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Mass Spectrometry (MS) - Direct Infusion Measurement of mass-to-charge ratio.Average molecular weight and degree of PEGylation.[8]Fast, provides accurate mass information.Does not separate different species before analysis, leading to potential ion suppression and difficulty in analyzing complex mixtures.[8]
Aqueous Two-Phase Systems (ATPS) Partitioning between two immiscible aqueous phases.Purification and separation of mono-PEGylated from multi-PEGylated and native proteins.[12]Can achieve high purity (>99%) and is scalable.[12]Primarily a purification technique; requires subsequent analytical methods for detailed purity assessment.

Experimental Protocol: A Typical RP-HPLC Method

This protocol outlines a general procedure for analyzing the purity of a PEGylated peptide using RP-HPLC. Optimization of specific parameters will be required for each unique molecule.

1. Sample Preparation:

  • Dissolve the PEGylated peptide sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.[9]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector is typically used.

  • Column: A C4 or C18 reversed-phase column is commonly employed. C4 columns are often preferred for larger PEGylated proteins.[2]

  • Column Temperature: Elevated temperatures (e.g., 45-80°C) can improve peak shape and resolution.[1][3]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 220 nm or 280 nm, depending on the peptide's amino acid composition.

  • Injection Volume: 5 - 20 µL.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the different species. An example gradient is:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B

    • 35-40 min: 95% B

    • 40.1-45 min: 5% B (re-equilibration)

5. Data Analysis:

  • The purity of the PEGylated peptide is determined by calculating the relative peak area of the main peak corresponding to the desired product as a percentage of the total peak area.

  • Impurities such as non-PEGylated peptide, multi-PEGylated species, and positional isomers can be identified and quantified.

Visualizing the Process

To better understand the experimental and logical frameworks, the following diagrams illustrate the HPLC workflow and the purity assessment process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample PEGylated Peptide Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on RP-HPLC Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Purity Purity Assessment Integration->Purity

Caption: Experimental workflow for HPLC analysis of PEGylated peptides.

purity_assessment_logic cluster_input Input cluster_separation Separation & Identification cluster_quantification Quantification & Purity Sample PEGylated Peptide Reaction Mixture HPLC HPLC Separation Sample->HPLC Species Separated Species HPLC->Species NonPEG Non-PEGylated Peptide Species->NonPEG MonoPEG Mono-PEGylated Peptide (Isomers) Species->MonoPEG MultiPEG Multi-PEGylated Peptide Species->MultiPEG FreePEG Free PEG Species->FreePEG Quant Peak Area Quantification NonPEG->Quant MonoPEG->Quant MultiPEG->Quant FreePEG->Quant Purity Purity Calculation (% Main Peak) Quant->Purity

Caption: Logical relationship in the purity assessment of PEGylated peptides.

References

A Comparative Guide to the Characterization of Benzyl-PEG3-acid: NMR Analysis and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the characterization of Benzyl-PEG3-acid. The information presented herein is intended to assist researchers in selecting the most appropriate methods for quality control, structural elucidation, and purity assessment of this versatile PEG linker.

Introduction to this compound

This compound, with the IUPAC name 3-(2-(2-(benzyloxy)ethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker containing a benzyl (B1604629) protecting group and a terminal carboxylic acid. Its chemical formula is C14H20O5. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of molecules it is conjugated to, making it a valuable tool in drug delivery and bioconjugation. Accurate characterization is crucial to ensure the identity, purity, and stability of this compound for its intended applications.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the unambiguous identification and characterization of this compound.

Expected NMR Data for this compound

The following table summarizes the expected chemical shifts for the distinct protons and carbons in this compound. These values are based on typical chemical shifts for the respective functional groups.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons (C₆H₅)7.2-7.4127-138
Benzyl CH₂ (C₆H₅CH₂ )~4.5~73
PEG CH₂ (OCH₂CH₂ )3.5-3.869-71
CH₂ adjacent to acid (CH₂ COOH)~2.6~35
CH₂ adjacent to PEG (CH₂ CH₂COOH)~3.8~67
Carboxylic Acid (COOH)10-12 (broad)170-180
Experimental Protocol for NMR Analysis

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR processing Fourier Transform, Phasing, Baseline Correction H1_NMR->processing C13_NMR->processing analysis Chemical Shift Referencing, Integration, Structural Assignment processing->analysis

Caption: Workflow for the characterization of this compound using NMR spectroscopy.

Alternative Analytical Techniques: A Comparative Overview

While NMR provides unparalleled structural detail, other techniques offer complementary information and can be more suitable for specific analytical needs such as purity determination and molecular weight confirmation.

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed molecular structure, identification of functional groups, quantification of components.[1][2]Non-destructive, provides unambiguous structural information.[2]Lower sensitivity compared to mass spectrometry, requires higher sample concentration.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of impurities.[][4]High sensitivity and reproducibility, suitable for routine quality control.[]Does not provide direct structural information.[]
Mass Spectrometry (MS) Molecular weight determination, fragmentation pattern for structural confirmation.Very high sensitivity, can be coupled with chromatography (LC-MS) for complex mixtures.May not distinguish between isomers without fragmentation analysis.
Experimental Protocol for HPLC Analysis

Instrumentation:

  • An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

Mobile Phase:

Gradient Elution:

  • A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

Flow Rate:

  • 1.0 mL/min.

Detection:

  • UV detection at 254 nm (for the benzyl group) and 214 nm (for the amide bonds if conjugated).

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol for Mass Spectrometry (MS) Analysis

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer. This can be a standalone instrument or coupled to an HPLC system (LC-MS).

Ionization Mode:

  • Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Sample Preparation:

  • For direct infusion, dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile at a low concentration (e.g., 1-10 µg/mL).

  • For LC-MS, the sample is introduced from the HPLC eluent.

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data for structural confirmation.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_characterization Complete Characterization of this compound NMR NMR Spectroscopy (Structure & Identity) HPLC HPLC (Purity & Quantification) NMR->HPLC Confirms Identity of Major Peak MS Mass Spectrometry (Molecular Weight) HPLC->MS Provides Pure Sample for MS Analysis (LC-MS) MS->NMR Confirms Molecular Formula Used for NMR Assignment

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The comprehensive characterization of this compound relies on a multi-technique approach. NMR spectroscopy is the cornerstone for definitive structural elucidation. HPLC provides robust and reliable data for purity assessment and quantification, making it ideal for quality control. Mass spectrometry serves as a rapid and highly sensitive method for confirming the molecular weight. By employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of this compound, a critical reagent in the advancement of drug delivery and bioconjugation technologies.

References

A Head-to-Head Comparison: Benzyl-PEG3-acid vs. NHS-activated PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the conjugate. This guide provides an objective, data-driven comparison between two common classes of amine-reactive PEGylation reagents: Benzyl-PEG3-acid, which requires in situ activation, and pre-activated N-hydroxysuccinimide (NHS) PEG linkers.

This comparison will delve into the fundamental differences in their reactivity, stability, and optimal reaction conditions. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

At a Glance: Key Differences

The primary distinction between this compound and NHS-activated PEG linkers lies in their approach to forming a stable amide bond with primary amines, such as those found on the lysine (B10760008) residues of proteins. NHS-activated PEG linkers are supplied as "ready-to-use" reagents that react directly with amines in a single step. In contrast, the carboxylic acid of this compound must first be chemically activated in situ to an amine-reactive species, most commonly through the use of carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This results in a two-step, one-pot reaction.

The "benzyl" portion of this compound is a protecting group for the other end of the PEG linker, which is often a hydroxyl group that has been converted to a benzyl (B1604629) ether. This protecting group is stable under many reaction conditions and can be removed later in the synthetic process if the exposed hydroxyl group is needed for further conjugation. The most common method for deprotection is catalytic hydrogenolysis.

Performance Comparison: A Quantitative Overview

While both methodologies ultimately yield a stable amide bond, the reaction pathways, efficiencies, and potential for side reactions differ significantly. The following table summarizes key performance indicators based on available experimental data.

FeatureThis compound (with EDC/NHS activation)NHS-activated PEG Linker
Reaction with Amines Indirect: Requires in situ activation of the carboxylic acid.Direct: NHS ester reacts directly with primary amines.
Reaction Type Two-step, one-pot reaction (activation followed by conjugation).One-step direct conjugation.
Resulting Linkage Stable amide bond.Stable amide bond.
Reaction Efficiency Can be highly efficient, but yields are variable and highly dependent on reaction conditions. The two-step nature can result in lower overall yields. For example, NHS-ester formation from a carboxylic acid on a polymer brush has been reported at ~45% yield, with a subsequent amidation reaction yielding ~70% amide product.[1]Generally high and can be near-quantitative under optimal conditions. A study involving an NHS-activated PEG12 linker reported a near-complete conversion with an isolated yield of over 75%.[1]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[1]pH 7.2-9.0.[1]
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[1]30 minutes to 2 hours.[1]
Key Side Reaction Formation of N-acylurea byproduct, hydrolysis of the in situ formed NHS ester.[1]Hydrolysis of the NHS ester, which is accelerated at higher pH.[1]
Stability of Linker The carboxylic acid is stable. The in situ generated NHS ester is unstable.[1]The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions.[1]
Stability of Conjugate The resulting amide bond is highly stable.[1]The resulting amide bond is highly stable.[1]
Key Advantage Versatility; the carboxylic acid can be used for other conjugations.Simplicity, high reactivity, and a long history of successful use.[1]
Considerations Potential for side reactions during the activation step; requires careful optimization of reaction conditions.[1]Susceptible to hydrolysis, which competes with the conjugation reaction.[1]

Experimental Workflows and Chemical Pathways

The choice between these two linkers significantly impacts the experimental workflow. The following diagrams illustrate the chemical reactions and the typical laboratory procedures for each.

This compound Conjugation Pathway

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reactions Side Reactions Benzyl_PEG_Acid This compound Activated_Ester Activated Benzyl-PEG3-NHS Ester Benzyl_PEG_Acid->Activated_Ester 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Activated_Ester->Benzyl_PEG_Acid Hydrolysis Conjugate PEGylated Biomolecule Activated_Ester->Conjugate 2h - overnight N_Acylurea N-Acylurea Byproduct Activated_Ester->N_Acylurea Rearrangement Biomolecule Biomolecule-NH2 Biomolecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Hydrolysis Hydrolysis (H2O)

Caption: Reaction pathway for this compound conjugation.

NHS-activated PEG Linker Conjugation Pathway

cluster_conjugation Direct Conjugation (pH 7.2-9.0) cluster_side_reaction Side Reaction NHS_PEG NHS-activated PEG Linker Conjugate PEGylated Biomolecule NHS_PEG->Conjugate 30 min - 2h PEG_Acid PEG-Acid NHS_PEG->PEG_Acid Hydrolysis Biomolecule Biomolecule-NH2 Biomolecule->Conjugate NHS_byproduct NHS Conjugate->NHS_byproduct Hydrolysis Hydrolysis (H2O)

Caption: Reaction pathway for NHS-activated PEG linker conjugation.

Comparative Experimental Workflow

cluster_benzyl_peg This compound Workflow cluster_nhs_peg NHS-activated PEG Workflow A1 Dissolve this compound in Activation Buffer (pH 4.5-6.0) A2 Add EDC and NHS A1->A2 A3 Incubate for 15-30 min A2->A3 A4 Add to Biomolecule in Conjugation Buffer (pH 7.2-8.5) A3->A4 A5 Incubate for 2h to overnight A4->A5 A6 Quench Reaction A5->A6 A7 Purify Conjugate A6->A7 B1 Dissolve NHS-activated PEG in anhydrous solvent B2 Add to Biomolecule in Conjugation Buffer (pH 7.2-9.0) B1->B2 B3 Incubate for 30 min to 2h B2->B3 B4 Quench Reaction B3->B4 B5 Purify Conjugate B4->B5

Caption: Comparison of experimental workflows.

Experimental Protocols

Protocol 1: Conjugation of a Protein with this compound

Materials:

  • Protein to be PEGylated

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines.

  • Linker Activation:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to create concentrated stock solutions.

    • In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the freshly activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker to the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

  • Optional Benzyl Deprotection (Hydrogenolysis):

    • Dissolve the purified conjugate in a suitable solvent mixture (e.g., THF:tert-butyl alcohol:PBS).

    • Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight of the conjugate).

    • Place the reaction under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation reactor) and stir for 4-24 hours.

    • Filter the reaction mixture through celite to remove the catalyst and purify the deprotected conjugate.

Protocol 2: Conjugation of a Protein with an NHS-activated PEG Linker

Materials:

  • Protein to be PEGylated

  • NHS-activated PEG linker

  • Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at 1-10 mg/mL in Conjugation Buffer.

  • Linker Preparation:

    • Equilibrate the vial of the NHS-activated PEG linker to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved PEG linker to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

Conclusion

The choice between this compound and an NHS-activated PEG linker is contingent on the specific requirements of the research. NHS-activated PEG linkers offer a simple, efficient, and direct one-step conjugation process, making them an excellent choice for routine PEGylation of proteins and other amine-containing molecules where high, reproducible yields are desired.[1]

This compound, on the other hand, provides greater versatility. The carboxylic acid functionality can be utilized in various other coupling chemistries, and the benzyl protecting group allows for multi-step synthetic strategies where a terminal hydroxyl group may be needed later. However, its use for amine coupling necessitates an additional activation step that requires careful optimization to maximize efficiency and minimize the formation of side products.[1] For applications demanding simplicity and high efficiency with well-established protocols, NHS-activated PEG linkers are often the preferred choice. For more complex, multi-step conjugation strategies, this compound is a valuable and versatile tool.

References

A Comparative Guide to Benzyl-PEG3-acid and Benzyl-PEG4-acid for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing stability, solubility, and in vivo performance. Among the diverse array of crosslinkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties. This guide provides an objective comparison of two short-chain PEG linkers, Benzyl-PEG3-acid and Benzyl-PEG4-acid, to aid in the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Benzyl-PEG-acid Linkers

Benzyl-PEG-acid linkers are versatile tools in bioconjugation.[1] They feature a stable benzyl (B1604629) group that provides hydrophobicity and can serve as a protective group, and a terminal carboxylic acid that allows for covalent attachment to amine-containing molecules like proteins, peptides, or small molecule drugs.[2][3] The polyethylene glycol (PEG) spacer enhances water solubility, reduces immunogenicity, and provides a flexible bridge between the conjugated molecules.[4][5] The primary distinction between this compound and Benzyl-PEG4-acid lies in the length of the PEG spacer, with the former containing three ethylene (B1197577) glycol units and the latter containing four. This subtle structural difference can have significant implications for the properties and performance of the resulting bioconjugate.[6]

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of this compound and Benzyl-PEG4-acid is essential for understanding their behavior in bioconjugation reactions.

PropertyThis compoundBenzyl-PEG4-acidReference(s)
Molecular Weight ~268.31 g/mol ~312.36 g/mol [7]
Formula C14H20O5C16H24O6[7]
Appearance LiquidLiquid[7]
Solubility Good aqueous solubility, soluble in organic solvents (DMSO, DMF)Slightly better aqueous solubility, soluble in organic solvents (DMSO, DMF)[8]
Purity Typically ≥95%Typically ≥98%[9]
Storage 2-8°C or -20°C-20°C[9]

Impact of PEG Chain Length on Bioconjugate Performance

The seemingly minor difference of a single ethylene glycol unit between this compound and Benzyl-PEG4-acid can influence several key aspects of a bioconjugate's performance.

FeatureThis compound (Shorter Linker)Benzyl-PEG4-acid (Longer Linker)Rationale and ImplicationsReference(s)
Hydrophilicity GoodSlightly HigherThe additional ethylene glycol unit in the PEG4 linker modestly increases its hydrophilicity. This can lead to improved aqueous solubility of the final bioconjugate, which is particularly beneficial for hydrophobic drug payloads.[10]
Steric Hindrance Minimal steric hindranceSlightly greater steric footprintThe longer PEG4 chain occupies a larger hydrodynamic volume. This can be advantageous in scenarios where increased spacing between the conjugated molecules is required to overcome steric hindrance and facilitate optimal binding or interaction. Conversely, for compact conjugates, the shorter PEG3 linker may be preferable.[6]
Flexibility FlexibleMore FlexibleThe additional ethylene glycol unit provides more rotational freedom, making the PEG4 linker more flexible. This increased flexibility can be crucial for allowing the conjugated molecules to adopt the optimal orientation for biological activity, such as the formation of a stable ternary complex in PROTACs.[11]
Pharmacokinetics Shorter circulation half-life compared to longer PEGsMarginally longer circulation half-life than PEG3For large biomolecules like antibodies, the difference in half-life between a PEG3 and PEG4 modification is likely to be minimal. However, for smaller bioconjugates, the slightly larger size of the PEG4-conjugated molecule may lead to a marginal increase in circulation time.[6]
Immunogenicity Low potential for immunogenicityLow potential for immunogenicityShort PEG chains are generally considered to have a low potential for eliciting an anti-PEG immune response. The difference between a PEG3 and PEG4 linker in this regard is expected to be negligible.[6]

Applications in Bioconjugation

Both this compound and Benzyl-PEG4-acid are valuable linkers in the development of targeted therapeutics. The choice between them is nuanced and application-dependent.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.[12] Shorter linkers are sometimes associated with better ADC stability.[13] Therefore, This compound may be preferred when a more compact and stable linkage is desired. However, if the payload is particularly hydrophobic or sterically hindered, the slightly longer and more hydrophilic Benzyl-PEG4-acid could improve solubility and facilitate conjugation to the antibody.[12]

Proteolysis-Targeting Chimeras (PROTACs)

The linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][11] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically.[14] The increased flexibility of Benzyl-PEG4-acid might be advantageous in allowing the PROTAC to adopt the necessary conformation for ternary complex formation.[11] Conversely, in some systems, a more rigid or shorter linker like This compound may lead to a more stable ternary complex.[1]

Experimental Protocols

The following are generalized protocols for the use of Benzyl-PEG-acid linkers in bioconjugation. Optimization of molar ratios and reaction conditions is recommended for specific applications.

Protocol 1: Activation of Benzyl-PEG-acid with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound or Benzyl-PEG4-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[15]

Procedure:

  • Dissolve Benzyl-PEG-acid and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.[8]

  • Add EDC to the solution at a molar ratio of 1:1.5 relative to the linker.[8]

  • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[8] The activation reaction is most efficient at a pH between 4.5 and 7.2.[16]

G cluster_activation Activation of Benzyl-PEG-acid Benzyl-PEG-acid Benzyl-PEG-acid Activated_Ester Benzyl-PEG-NHS Ester Benzyl-PEG-acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Solvent DMF or DMSO Solvent->Activated_Ester

Activation of Benzyl-PEG-acid to an NHS ester.
Protocol 2: Conjugation to an Amine-Containing Molecule (e.g., Antibody)

This protocol describes the reaction of the activated Benzyl-PEG-NHS ester with primary amines on a protein.

Materials:

  • Activated Benzyl-PEG-NHS ester solution

  • Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Immediately add the freshly prepared activated Benzyl-PEG-NHS ester solution to the antibody solution. A 5 to 20-fold molar excess of the activated linker is a common starting point.[15]

  • The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7.0 and 8.0.[16]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess linker and byproducts.[17]

G cluster_conjugation Antibody-Drug Conjugate (ADC) Synthesis Workflow Antibody Antibody Conjugation Conjugation (Amide Bond Formation) Antibody->Conjugation Activated_Linker Benzyl-PEG-NHS Ester Activated_Linker->Conjugation ADC_intermediate Antibody-Linker Conjugate Conjugation->ADC_intermediate Final_ADC Final ADC ADC_intermediate->Final_ADC Payload Drug Payload (with reactive group) Payload->Final_ADC Further Conjugation Step

General workflow for ADC synthesis using a Benzyl-PEG-acid linker.
Protocol 3: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using a Benzyl-PEG-acid linker. This often involves a multi-step process.

Materials:

  • This compound or Benzyl-PEG4-acid

  • E3 ligase ligand with a free amine

  • Target protein ligand with a suitable functional group for attachment

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF or DMSO

Procedure:

  • Amide Coupling to E3 Ligase Ligand:

    • Activate the carboxylic acid of the Benzyl-PEG-acid linker using a coupling reagent like HATU in the presence of a base such as DIPEA.

    • React the activated linker with the amine-containing E3 ligase ligand to form a stable amide bond.

    • Purify the linker-ligase conjugate.

  • Deprotection of Benzyl Group (if necessary):

    • The benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group for further conjugation.[9]

  • Conjugation to Target Protein Ligand:

    • Couple the purified linker-E3 ligase ligand conjugate to the target protein ligand through a suitable chemical reaction.

    • Purify the final PROTAC molecule, typically by reverse-phase HPLC.

G cluster_protac PROTAC Synthesis Logical Flow E3_Ligand E3 Ligase Ligand (amine-functionalized) Coupling1 Amide Coupling E3_Ligand->Coupling1 Linker Benzyl-PEG-acid Linker->Coupling1 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Coupling2 Second Coupling Intermediate->Coupling2 Target_Ligand Target Protein Ligand Target_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Logical workflow for the synthesis of a PROTAC.

Conclusion

The choice between this compound and Benzyl-PEG4-acid is a nuanced decision that depends on the specific requirements of the bioconjugation application. For scenarios where minimizing steric hindrance and maximizing flexibility are key considerations, the slightly longer Benzyl-PEG4-acid may offer an advantage. In cases where a more compact conjugate is desired, This compound may be the preferable option. The impact on the final bioconjugate's solubility and in vivo pharmacokinetics is likely to be marginal between these two short-chain linkers. Ultimately, empirical testing is recommended to determine the optimal linker for a specific application.

References

analytical techniques for determining degree of PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Quantifying Protein PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's hydrodynamic size, which in turn extends its plasma half-life by reducing renal clearance and shields it from proteolytic degradation. Furthermore, PEGylation can decrease the immunogenicity of the therapeutic protein. The extent of PEGylation is a critical quality attribute that must be carefully controlled and monitored, as it directly impacts the safety and efficacy of the biopharmaceutical.[1][2][3] This guide provides a comparative overview of the primary analytical techniques used to determine the degree of PEGylation, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the degree of PEGylation depends on several factors, including the nature of the PEGylated protein, the required precision, and the available instrumentation.[4] The following table summarizes and compares the most common techniques employed in the field.

Technique Principle of Detection Information Provided Advantages Limitations
SEC-HPLC Separation based on hydrodynamic volume.Distribution of PEGylated species (mono-, di-, poly-PEGylated), presence of free protein and aggregates.Robust, good for monitoring reaction consistency. Can be coupled with other detectors (MALS, CAD).Limited resolution for species with similar sizes. Does not provide exact mass or site of PEGylation.[2]
RP-HPLC Separation based on hydrophobicity. PEGylation increases hydrophobicity.Separation of PEGylated isomers and unreacted protein.High resolution, can separate species with the same number of PEGs at different locations.Complex chromatograms, may require method development for each protein.[2][5]
MALDI-TOF MS Measures the mass-to-charge ratio of ionized molecules.Average molecular weight, degree of PEGylation (number of attached PEG chains), and heterogeneity of the product.[6]High sensitivity, rapid analysis, provides direct mass information.[6]Can be difficult to resolve high molecular weight species, potential for signal suppression.
LC-ESI-MS Couples the separation power of HPLC with the mass analysis of ESI-MS.Precise mass of PEGylated species, can identify site of PEGylation through peptide mapping.[5][7]High accuracy and sensitivity, provides structural information (attachment sites).[5][7]Complex data analysis, potential for spectral overlap with polydisperse PEGs.[6]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in a capillary.PEGylation pattern, number of PEGs per protein.High resolution, requires small sample volumes, robust and reproducible for characterizing PEG adducts.[8]Can be less sensitive than MS-based methods.
SDS-PAGE Separation based on molecular weight.Visual confirmation of molecular weight increase upon PEGylation.Simple, widely available, good for initial screening of PEGylation reaction.Low resolution, provides an apparent molecular weight rather than an exact mass, not quantitative.[3][8]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Can provide detailed structural information and quantify the degree of PEGylation.[3][9]Provides absolute quantification without the need for standards of the PEGylated protein.Low sensitivity, requires high sample concentrations, complex spectra for large proteins.[3]
Colorimetric Assays (e.g., TNBS) Spectrophotometric measurement of remaining free primary amines after PEGylation.Indirect estimation of the degree of PEGylation.Simple, inexpensive, high-throughput.Indirect measurement, can be inaccurate due to interference from protein structure and buffer components.[8]

Key Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two of the most fundamental and widely used techniques for analyzing the degree of PEGylation: Size-Exclusion Chromatography and MALDI-TOF Mass Spectrometry.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC separates molecules based on their size in solution. Larger molecules, such as highly PEGylated proteins, elute earlier than smaller molecules like the un-PEGylated protein.

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector (set to 280 nm for protein detection) and a size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or acetate (B1210297) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), that has been filtered and degassed.

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector (e.g., 1 mg/mL). Prepare standards of the non-PEGylated protein for comparison.

  • Injection and Elution: Inject a fixed volume (e.g., 20 µL) of the sample onto the column. Elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Data Analysis: Analyze the resulting chromatogram. The degree of PEGylation is assessed by the relative peak areas of the different species (e.g., native protein, mono-PEGylated, di-PEGylated). The shift in retention time corresponds to the increase in hydrodynamic volume due to the attached PEG chains.

The following diagram illustrates the general workflow for analyzing a PEGylation reaction mixture using SEC-HPLC.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Interpretation Reaction PEGylation Reaction Mixture Dilution Dilute Sample in Mobile Phase Reaction->Dilution HPLC Inject into SEC-HPLC System Dilution->HPLC Detection UV Detection (280 nm) HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Integrate Peak Areas Chromatogram->Analysis Quant Determine Relative Abundance of Species Analysis->Quant

Caption: Workflow for SEC-HPLC analysis of PEGylated proteins.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a direct measurement of the molecular weights of the components in a sample, allowing for an unambiguous determination of the number of PEG chains attached to the protein.

Experimental Protocol:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Sample Preparation: Mix the PEGylated protein sample (typically at a concentration of 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely. This co-crystallization step is critical for successful analysis.

  • Mass Spectrometer Setup: Calibrate the mass spectrometer using protein standards of known molecular weights that bracket the expected mass range of the sample.

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire the mass spectrum by firing the laser at the sample spot. The mass difference between the peaks in the spectrum for the un-PEGylated and PEGylated protein corresponds to the mass of the attached PEG chains.[4]

  • Data Analysis: Determine the average molecular weight of each species. The degree of PEGylation is calculated by dividing the mass increase by the molecular weight of a single PEG chain.

The diagram below outlines the logical steps involved in determining the degree of PEGylation using MALDI-TOF MS.

MALDI_Workflow cluster_sample Sample Preparation cluster_ms MS Analysis cluster_result Data Analysis Sample PEGylated Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on Target Plate & Air Dry Mix->Spot Calibrate Calibrate Mass Spectrometer Acquire Acquire Mass Spectrum Spot->Acquire Calibrate->Acquire Spectrum Mass Spectrum Generated Acquire->Spectrum Identify Identify Peaks (Unmodified vs. PEGylated) Spectrum->Identify Calculate Calculate Mass Difference & Degree of PEGylation Identify->Calculate

Caption: Logical workflow for MALDI-TOF MS analysis of PEGylation.

Conclusion

The characterization of PEGylated proteins is a multi-faceted analytical challenge requiring a range of orthogonal techniques. While methods like SDS-PAGE and colorimetric assays can provide initial, qualitative assessments, chromatography and mass spectrometry are indispensable for accurate, quantitative determination of the degree of PEGylation.[5][6] SEC-HPLC is a robust method for analyzing the distribution of different PEGylated species, while MALDI-TOF MS and LC-ESI-MS provide definitive mass information and can elucidate the specific sites of PEG attachment.[5][6] The choice of method should be tailored to the specific protein conjugate and the informational requirements of the drug development stage. A combination of these techniques is often employed to build a comprehensive understanding of the PEGylated product's characteristics.

References

A Comparative Guide to the Stability of Amide vs. Other Linker Bonds in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chemical linker to connect a therapeutic payload to a targeting moiety, such as in an antibody-drug conjugate (ADC), is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of the bioconjugate. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet be labile enough to release the payload at the desired site of action. This guide provides an objective comparison of the stability of the robust amide bond against other common linker bonds, supported by experimental data and detailed methodologies.

The Preeminence of Amide Bond Stability

The amide bond is renowned for its exceptional chemical and biological stability. This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond.[1] This resonance stabilization makes the amide bond less susceptible to nucleophilic attack and hydrolysis compared to other carbonyl derivatives like esters.[1] In fact, the uncatalyzed hydrolysis of a peptide (amide) bond in water at neutral pH has an estimated half-life of up to 1000 years, highlighting its kinetic stability.[2] This inherent robustness is a key reason why amide bonds form the backbone of proteins.

In contrast, esters are significantly more susceptible to hydrolysis.[3] The ether oxygen in an ester is more electronegative than the nitrogen in an amide, making it less effective at donating its lone pair to the carbonyl carbon for resonance stabilization.[4] This results in a more electrophilic carbonyl carbon, rendering esters more prone to hydrolysis under both acidic and basic conditions.

Quantitative Stability Comparison

The stability of a linker is typically evaluated under various physiological conditions, including different pH levels (to simulate circulation, endosomes, and lysosomes) and in the presence of plasma enzymes. The following tables summarize the stability of common linker bonds based on available experimental data.

Table 1: General Stability Comparison of Common Linker Bonds

Linker Bond TypeGeneral Stability in Circulation (pH 7.4)Primary Cleavage Mechanism
Amide Very HighEnzymatic (e.g., proteases)
Ether Very HighGenerally non-cleavable
Thioether Very HighGenerally non-cleavable
Carbamate HighEnzymatic, pH-dependent
Ester Low to ModerateHydrolysis (pH-dependent), Enzymatic (esterases)
Hydrazone Low to ModeratepH-dependent hydrolysis (acid-labile)
Disulfide Low to ModerateReduction (e.g., by glutathione)

Table 2: Comparative Plasma Stability of Different Linker Types

Linker TypeSystemStability MetricReference
Val-Cit (dipeptide amide)Human Plasma>95% stable over 7 days[5]
Val-Cit (dipeptide amide)Mouse Plasma~20% drug release after 6 days[6]
mc-MMAF (non-cleavable thioether)Various Plasmas<0.03% drug release over time[6]
m-Amide PABC CarbamateMouse Serum7% hydrolysis in 24 hours[5]
Standard CarbamateMouse Serum50% hydrolysis in 24 hours[5]
AcylhydrazoneHuman Plasma>95% stable[5]

Note: Stability can be highly dependent on the specific molecular context of the linker and the bioconjugate.

Visualizing Stability and Cleavage Mechanisms

To better understand the factors influencing linker stability and the process of payload release, the following diagrams illustrate key concepts.

G cluster_amide Amide Resonance cluster_ester Ester Resonance A1 R-C(=O)-NH-R' A2 R-C(O-)=N+H-R' A1->A2 Resonance stab Nitrogen is less electronegative than Oxygen, allowing for more effective electron donation and a more stable resonance structure. This imparts partial double-bond character to the C-N bond, increasing the stability of amides over esters. B1 R-C(=O)-O-R' B2 R-C(O-)=O+-R' B1->B2 Resonance

Caption: Resonance structures of amide and ester bonds.

ADC_Pathway ADC_circ ADC in Circulation (pH 7.4, Stable Linker) Binding Binding ADC_circ->Binding 1. Targeting Antigen Tumor Cell Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Binding->Antigen Endosome Endosome (pH 6.0-6.5) Internalization->Endosome 2. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage 3. Activation Release Payload Release Cleavage->Release Death Cell Death (Apoptosis) Release->Death 4. Action

Caption: ADC internalization and payload release pathway.

Experimental Protocols for Stability Assessment

Objective and standardized evaluation of linker stability is paramount. Below are detailed protocols for key in vitro experiments.

This assay assesses the stability of a bioconjugate in plasma, predicting its potential for premature payload release in circulation.[7]

1. Materials:

  • Test bioconjugate (e.g., ADC)

  • Frozen plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

2. Procedure:

  • Sample Preparation: Thaw plasma at 37°C. Prepare a stock solution of the test bioconjugate in DMSO. Spike the stock solution into the plasma to a final concentration of ~1 µM, ensuring the final DMSO concentration is low (<1%).[8]

  • Incubation: Incubate the plasma samples at 37°C in a shaking water bath or thermomixer.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours).[5]

  • Sample Processing: Immediately stop the reaction in each aliquot by adding a 3- to 4-fold excess of cold protein precipitation solution. Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated plasma proteins.[6]

  • Analysis: Carefully collect the supernatant, which contains the released payload. Quantify the amount of released payload using a validated LC-MS/MS method.[6][9]

  • Data Interpretation: Calculate the percentage of intact conjugate remaining or the half-life (t½) of the conjugate in plasma. A stable linker will show minimal payload release over the time course.

This assay simulates the intracellular environment of a target cell to determine if the linker can be efficiently cleaved to release the payload.[10]

1. Materials:

  • Test bioconjugate (e.g., ADC)

  • Isolated lysosomes or S9 fractions (e.g., from human liver)[11][12]

  • Catabolic buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

  • Cofactors if using S9 fractions (e.g., NADPH)[12]

  • Reaction quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

2. Procedure:

  • Sample Preparation: Prepare the test bioconjugate in the appropriate catabolic buffer.

  • Incubation: Incubate the bioconjugate with the lysosomal or S9 fraction at 37°C. The concentration of the bioconjugate and lysosomal protein should be optimized.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: Stop the enzymatic reaction by adding cold quenching solution. Process the samples to separate the released payload from the remaining conjugate and proteins, typically by centrifugation.[12]

  • Analysis: Quantify the released payload in the supernatant using LC-MS/MS.[13]

  • Data Interpretation: An effective cleavable linker will show a time-dependent increase in payload release. The rate of cleavage can be calculated to compare different linkers. For example, some Val-Cit linkers show over 80% digestion within 30 minutes in human liver S9 fractions.[10]

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Processing & Analysis A Prepare ADC Stock (e.g., in DMSO) C Spike ADC into Plasma (Final Conc. ~1µM) A->C B Thaw Plasma (e.g., Human, Mouse) B->C D Incubate at 37°C C->D E Collect Aliquots at Time Points (0, 1, 4, 8, 24h...) D->E F Quench & Precipitate Proteins (Cold Acetonitrile) E->F G Centrifuge F->G H Analyze Supernatant (LC-MS/MS) G->H I Quantify Released Payload Calculate Half-Life H->I

Caption: Experimental workflow for in vitro plasma stability.

Conclusion

The stability of the linker is a cornerstone of rational drug conjugate design. The amide bond provides exceptional stability, making it a benchmark against which other linkers are measured. While its robustness is advantageous for ensuring conjugates remain intact in circulation, its cleavage typically requires specific enzymatic machinery, which is exploited in protease-cleavable linkers. Other linkers, such as esters and hydrazones, offer alternative release mechanisms triggered by changes in pH, which can be advantageous for release in the acidic environments of endosomes and lysosomes. However, their lower intrinsic stability can pose a risk of premature drug release. Ultimately, the optimal linker choice depends on the specific therapeutic application, balancing the need for systemic stability with the requirement for efficient payload release at the target site. The experimental protocols outlined provide a framework for the rigorous, quantitative assessment required to make this critical design choice.

References

The Strategic Advantage of Benzyl-PEG3-acid in Bioconjugate Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides a detailed comparison of Benzyl-PEG3-acid, a discrete polyethylene (B3416737) glycol (PEG) linker, with alternative linker technologies, supported by experimental data to inform rational drug design.

This compound is a heterobifunctional linker that incorporates a short, hydrophilic three-unit PEG chain. This feature imparts distinct advantages over traditional non-PEGylated linkers, primarily by enhancing the hydrophilicity of the resulting bioconjugate. This can mitigate the aggregation often associated with hydrophobic payloads and improve the conjugate's solubility and pharmacokinetic properties. The benzyl (B1604629) protecting group offers stability and can be removed under specific conditions to reveal a reactive group for further conjugation, while the terminal carboxylic acid allows for straightforward coupling to amine-containing molecules.

Comparative Analysis of Linker Performance

The efficacy of a linker in ADC or PROTAC design is a multifactorial equation. Key parameters include its impact on solubility and aggregation, the efficiency of drug conjugation, in vitro potency, and in vivo pharmacokinetics. While direct head-to-head comparative data for this compound against all other linker types in a single system is not available in the public domain, we can synthesize findings from various studies on PEG3 and other short-chain PEG linkers to draw meaningful comparisons with common alternatives like alkyl linkers.

Physicochemical Properties: Solubility and Aggregation

The inclusion of a PEG spacer significantly enhances the aqueous solubility of bioconjugates, a critical factor when dealing with hydrophobic payloads. This improved solubility can lead to a lower propensity for aggregation, which is a major concern for manufacturing, stability, and safety of therapeutic biologics.

Linker TypeKey FeatureImpact on SolubilityImpact on AggregationReference(s)
PEG3 Linker (e.g., this compound) Hydrophilic PEG chainSignificantly IncreasedReduced propensity for aggregation[1][2]
Alkyl Linker Hydrophobic alkyl chainGenerally LowerHigher propensity for aggregation, especially with hydrophobic payloads[3]
Long-chain PEG Linker (e.g., PEG24) Extended hydrophilic chainMaximizedSignificantly reduced, allowing for higher drug-to-antibody ratios (DAR)[4]
In Vitro Performance: Cytotoxicity and Protein Degradation

The linker's length and composition can profoundly affect the biological activity of the conjugate. For ADCs, this translates to cytotoxic potency (IC50), while for PROTACs, it is measured by the efficiency of target protein degradation (DC50 and Dmax).

Table 2: Comparative In Vitro Efficacy of ADCs with PEGylated vs. Non-PEGylated Linkers

Linker TypeADC TargetCell LineIC50 (nM)Key FindingReference(s)
PEGylated HER2NCI-N87~4.0-100PEGylation can sometimes reduce in vitro cytotoxicity compared to non-PEGylated counterparts.[5]
Non-PEGylated (SMCC) HER2NCI-N87Lower than PEGylated counterparts in this studyHigher in vitro potency was observed.[5]
PEGylated EGFRMDA-MB-468(CTX-Pt-PEG-CPT) 118-fold more potent on EGFR-high vs EGFR-low cellsDemonstrates high target specificity.[6]

Table 3: Impact of PEG Linker Length on PROTAC Efficacy (TBK1 Degradation)

LinkerDC50 (nM)Dmax (%)Key FindingReference(s)
< 12 atoms (Alkyl/Ether) No degradation observed-A minimum linker length is required for activity.[7][8]
21 atoms (Alkyl/Ether) 396%Optimal linker length leads to the highest potency and efficacy.[7][8]
29 atoms (Alkyl/Ether) 29276%Longer linkers can lead to a decrease in potency.[7][8]

Note: While the data in Table 3 is for alkyl/ether linkers, it illustrates the critical importance of linker length, a principle that also applies to PEG linkers in PROTAC design.

In Vivo Performance: Pharmacokinetics

The pharmacokinetic profile of a bioconjugate is a key determinant of its therapeutic index. PEGylation is a well-established strategy to improve the in vivo properties of biologics by increasing their hydrodynamic size, which reduces renal clearance and extends circulation half-life.

Table 4: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Conjugates

Conjugate TypeLinker TypeHalf-life (t½)ClearanceKey FindingReference(s)
Affibody-MMAE Non-PEGylated (SMCC)BaselineBaselineShorter half-life compared to PEGylated versions.[5]
Affibody-MMAE PEG4K2.5-fold increase vs. non-PEGylatedReducedPEGylation significantly extends circulation half-life.[5]
Affibody-MMAE PEG10K11.2-fold increase vs. non-PEGylatedSignificantly ReducedLonger PEG chains lead to a greater increase in half-life.[5]
Generic ADC PEG < 8 unitsShorterIncreasedClearance rates increase for ADCs with smaller PEG linkers.[9]
Generic ADC PEG > 8 unitsLongerDecreasedLonger PEG chains improve the pharmacokinetic profile.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and evaluation of bioconjugates using PEG-acid linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a PEG-Acid Linker
  • Activation of the PEG-Acid Linker:

    • Dissolve the this compound linker in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add N-hydroxysuccinimide (NHS) or a water-soluble equivalent (Sulfo-NHS) and a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The reaction is typically carried out at room temperature for 1-4 hours to form the amine-reactive NHS ester.

  • Conjugation to the Antibody:

    • The antibody is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.2-8.0.

    • The activated PEG-linker solution is added to the antibody solution at a specific molar excess to control the drug-to-antibody ratio (DAR).

    • The reaction is allowed to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • The resulting ADC is purified to remove unreacted linker and drug, as well as any aggregates.

    • Size-exclusion chromatography (SEC) is a commonly used method for this purification step.

  • Characterization of the ADC:

    • The DAR is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • The purity and aggregation levels are assessed by SEC-HPLC.

    • The binding affinity of the ADC to its target antigen is confirmed by methods like ELISA or surface plasmon resonance (SPR).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental workflows involved in ADC and PROTAC development.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cytoplasm Cytoplasm PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

ADC_Synthesis_Workflow start Start linker_activation Activate this compound (e.g., with EDC/NHS) start->linker_activation antibody_prep Prepare Antibody in Reaction Buffer start->antibody_prep conjugation Conjugate Activated Linker to Antibody linker_activation->conjugation antibody_prep->conjugation purification Purify ADC (e.g., SEC-HPLC) conjugation->purification characterization Characterize ADC (DAR, Purity, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of an ADC using a PEG-acid linker.

References

The Strategic Role of Benzyl-PEG3-acid in Therapeutic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutic development, the precise engineering of molecular architecture is paramount. For researchers, scientists, and drug development professionals, the selection of chemical linkers is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of novel drugs. This guide provides an objective comparison of Benzyl-PEG3-acid, a versatile heterobifunctional linker, against common alternatives in its primary applications: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound is a polyethylene (B3416737) glycol (PEG)-based linker distinguished by a stable benzyl (B1604629) protecting group and a terminal carboxylic acid. The PEG component, consisting of three ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and bioavailability of the final conjugate.[1][] The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, while the benzyl group offers stability during synthesis.

Application 1: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary molecules that co-opt the body's own cellular machinery to induce the degradation of specific disease-causing proteins. A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer; its length, flexibility, and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3][4][5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule (e.g., with Benzyl-PEG3-Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Performance Comparison: PEG vs. Alkyl Linkers

The choice between a hydrophilic PEG linker, such as this compound, and a more traditional hydrophobic alkyl linker can significantly impact a PROTAC's properties.

FeatureThis compound (PEG Linker)Alkyl-dicarboxylic acid (Alkyl Linker)Rationale & Implications
Solubility Generally higherGenerally lower, more hydrophobicPEG linkers enhance aqueous solubility, which is crucial for large, often lipophilic PROTAC molecules, aiding in formulation and bioavailability.[1]
Cell Permeability Can be enhanced by "molecular chameleon" effect (shielding polar groups)Can be higher due to hydrophobicityWhile hydrophobicity aids passive diffusion, the flexibility of PEG linkers can allow them to adopt conformations that shield polar surface area, facilitating membrane traversal.[]
Metabolic Stability May have reduced metabolic stabilityGenerally considered to have good metabolic stabilityThe ether bonds in PEG linkers can be more susceptible to metabolism compared to the carbon-carbon bonds of alkyl chains.[1]
Ternary Complex Formation Flexibility of the PEG chain can facilitate productive complex formationConformational freedom may lead to both productive and non-productive binding modesThe optimal flexibility is highly dependent on the specific target and E3 ligase pair; there is no universally superior choice.[]
Quantitative Data: The Impact of Linker Length

While direct comparative data for this compound is sparse, extensive studies on the effect of linker length provide a strong framework for its evaluation. A PEG3 linker corresponds to an 11-atom chain. The data below, from studies on Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) targeting PROTACs, demonstrates that an optimal linker length is crucial for efficacy.

Target ProteinLinker Length (atoms)Degradation Efficacy (DC₅₀)Maximum Degradation (Dₘₐₓ)Reference
ERα 9>10 µM (% degraded at 10 µM: ~50%)~50%[7]
12 (closest to PEG3) ~5 µM ~75% [7]
16~1 µM~95%[7]
19~5 µM~70%[7]
TBK1 < 12No degradation observed-[7]
21 3 nM 96% [7]
29292 nM76%[7]

This data illustrates a "Goldilocks effect": linkers that are too short (<12 atoms for TBK1) are inactive, while those that are too long can lose potency.[4] A PEG3 linker falls within the active range for many systems, but optimization by testing different lengths (e.g., PEG2, PEG4, PEG5) is a standard and necessary part of PROTAC development.[3]

Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating an amine-containing target protein ligand (POI-NH₂) to this compound.

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in an anhydrous solvent such as DMF.

    • Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling to POI Ligand:

    • To the activated linker solution, add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours, or until reaction completion is observed by LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting POI-PEG3-Benzyl intermediate by flash column chromatography or preparative HPLC.

  • Deprotection and Final Conjugation:

    • The benzyl group can be removed via hydrogenolysis to yield a free amine, or the carboxylic acid on the other end of the molecule (if present) can be used for subsequent conjugation to an E3-ligase ligand using a similar amide coupling protocol.

Application 2: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that deliver a potent cytotoxic payload directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a crucial role in ADC stability in circulation and the efficient release of the payload inside the target cell. PEG linkers like this compound are incorporated to improve the hydrophilicity of the ADC, which is often necessary to counteract the hydrophobicity of the cytotoxic payload.[8]

ADC_Mechanism cluster_workflow ADC Mechanism of Action cluster_internal Internalization ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate.
Performance Comparison: Impact of PEGylation on ADC Properties

Incorporating PEG chains into the linker is a key strategy to improve the overall properties of an ADC. The following data from a study on affibody-based drug conjugates illustrates the trade-offs between PEG linker length, cytotoxicity, and pharmacokinetics. While the PEGs used are much larger than a PEG3 unit, the principles are directly applicable.

Conjugate (Linker Type)Circulation Half-Life (min)Fold Extension vs. Non-PEGIn Vitro Cytotoxicity (IC₅₀)Fold Reduction vs. Non-PEGReference
HM (Non-PEGylated) 19.61.0xBaseline1.0x[9]
HP4KM (4 kDa PEG) 49.22.5x4.5x higher than baseline4.5x[9]
HP10KM (10 kDa PEG) 219.011.2x22x higher than baseline22x[9]

This data shows that increasing the PEG linker length significantly extends the circulation half-life but can also decrease in vitro potency (higher IC₅₀), likely due to steric hindrance.[9] A short linker like this compound represents a rational compromise, aiming to enhance solubility and stability without dramatically impairing the biological activity of the payload.[10]

Experimental Protocol: Site-Specific Antibody Conjugation

This protocol outlines a general method for conjugating a payload to an antibody using this compound, assuming the antibody has been engineered with a specific reactive site (e.g., a free cysteine) and the payload has a free amine.

Conjugation_Workflow cluster_synthesis Bioconjugation Workflow Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker 1. Activation Activator EDC / NHS Activator->ActivatedLinker Payload Amine-Payload LinkerPayload Linker-Payload Intermediate Payload->LinkerPayload ActivatedLinker->LinkerPayload 2. Coupling ADC Final ADC LinkerPayload->ADC 3. Conjugation* Antibody Thiol-Antibody (Site-Specific) Antibody->ADC caption *Note: This step requires modification of the this compound to a thiol-reactive moiety (e.g., maleimide).

General workflow for ADC synthesis.
  • Preparation of Linker-Payload Intermediate:

    • Activate the carboxylic acid of this compound using EDC and Sulfo-NHS in an appropriate buffer (e.g., MES, pH 6.0) for 15 minutes at room temperature.

    • Add the amine-containing payload to the activated linker solution. Adjust the pH to 7.2-7.5 for optimal reaction with the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Purify the linker-payload intermediate using reverse-phase HPLC. Note: For conjugation to a thiol, the benzyl-protected end of the linker would need to be deprotected and converted to a maleimide (B117702) or other thiol-reactive group.

  • Antibody Preparation:

    • If using engineered cysteines, the antibody's interchain disulfides may need to be selectively reduced.

    • Treat the antibody (1-2 mg/mL in PBS) with a reducing agent like TCEP for 30 minutes at room temperature.[7]

    • Remove the excess TCEP using a desalting column.[7]

  • Final ADC Conjugation:

    • Add the maleimide-activated linker-payload construct to the reduced antibody solution. A typical molar ratio is 5:1 (linker-payload:antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

    • Purify the final ADC product using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

Conclusion

This compound is a valuable and versatile tool in therapeutic research, offering a balance of hydrophilicity, stability, and synthetic tractability. In PROTAC development , its length is within the active range for many targets, though empirical optimization by testing various PEG lengths is essential for maximizing degradation efficacy. Compared to alkyl linkers, it offers superior solubility at the potential cost of metabolic stability. In ADC design , the incorporation of a short PEG spacer like PEG3 is a rational strategy to improve the pharmacokinetics and stability of the conjugate without significantly compromising the payload's potency through steric hindrance. The provided protocols and comparative data serve as a foundational guide for researchers to strategically incorporate this compound and its alternatives in the design of next-generation therapeutics.

References

evaluating the efficiency of different deprotection catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficiency of Deprotection Catalysts for Benzyl (B1604629), Boc, and Allyl Protecting Groups

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate catalyst for the removal of protecting groups is a critical decision that can significantly impact reaction efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of the performance of various catalysts for the deprotection of three commonly used protecting groups: Benzyl (Bn) ethers, tert-Butoxycarbonyl (Boc) protected amines, and Allyl ethers and esters. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable deprotection strategy.

Deprotection of Benzyl (Bn) Ethers

The benzyl ether is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions.[1] Its removal is typically achieved through reductive or oxidative cleavage.

Comparative Performance of Benzyl Ether Deprotection Catalysts

Catalytic hydrogenolysis is the most common method for benzyl ether deprotection, with palladium on carbon (Pd/C) being the most frequently used catalyst.[1] Alternative methods, including oxidative cleavage, offer advantages for substrates that are sensitive to reductive conditions.

Catalyst/ReagentMethodTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference(s)
10% Pd/C Catalytic HydrogenolysisH₂ (balloon), MeOH, rt1 - 16 h~95-100High efficiency, clean byproducts (toluene).[2]Flammable H₂ gas, potential for catalyst poisoning, not suitable for substrates with other reducible functional groups.[2][1][2][3]
Pd(OH)₂/C (Pearlman's catalyst) Catalytic HydrogenolysisH₂ (balloon), EtOH, rt1 - 4 hHighOften more active than Pd/C, can be effective when Pd/C fails.[4]Similar to Pd/C.[4]
10% Pd/C, NH₄HCO₂ Catalytic Transfer HydrogenolysisMeOH, reflux0.5 - 2 h~90-98Avoids the use of pressurized H₂ gas, often faster.[1]Requires higher temperatures.[1]
DDQ Oxidative CleavageCH₂Cl₂/H₂O, rt0.5 - 3 h~85-95Mild conditions, suitable for substrates with reducible groups.[5]Stoichiometric reagent required, potential for side reactions with electron-rich aromatics.[5]
CAN Oxidative CleavageMeCN/H₂O, 0 °C0.5 - 2 h~80-90Mild conditions.Stoichiometric reagent, can be acidic.[2]
Experimental Protocols for Benzyl Ether Deprotection

Protocol 1: Catalytic Hydrogenolysis using 10% Pd/C [3]

  • Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Protocol 2: Oxidative Cleavage using DDQ [5]

  • Dissolve the benzyl-protected compound (1.0 equiv.) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equiv.).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Deprotection_of_Benzyl_Ethers cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_oxidation Oxidative Cleavage Substrate Benzyl Protected Alcohol H2_PdC H₂ (gas or donor) Pd/C Catalyst Substrate->H2_PdC Reductive Cleavage Oxidant Oxidant (e.g., DDQ) Substrate->Oxidant Oxidation Deprotected Deprotected Alcohol H2_PdC->Deprotected Toluene Toluene (Byproduct) H2_PdC->Toluene Oxidant->Deprotected Benzaldehyde Benzaldehyde (Byproduct) Oxidant->Benzaldehyde

Comparison of reductive and oxidative deprotection of benzyl ethers.

Deprotection of tert-Butoxycarbonyl (Boc) Protected Amines

The Boc group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amines, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[6][7]

Comparative Performance of Boc Deprotection Catalysts

Acid-catalyzed cleavage is the most prevalent method for Boc deprotection.[7] The choice of acid is often dictated by the acid sensitivity of the substrate and the desired reaction conditions. Heterogeneous acid catalysts are gaining traction as more environmentally friendly and easily separable alternatives.[8][9]

Catalyst/ReagentMethodTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference(s)
TFA Homogeneous Acid Catalysis25-50% in CH₂Cl₂, rt0.5 - 2 h>95Fast, reliable, volatile byproducts.[7]Corrosive, can cleave other acid-labile groups.[10][6][7]
HCl Homogeneous Acid Catalysis4M in Dioxane or EtOAc, rt1 - 4 h>95Cost-effective, product precipitates as HCl salt.[6]Can be less selective, potential for chlorinated byproducts.[7][6][7][11]
H₃PO₄ Homogeneous Acid CatalysisAqueous solution in THFVariableHighMild, selective.[7]Slower reaction times, more complex workup.[7][7]
HY-Zeolite Heterogeneous Acid CatalysisCH₂Cl₂, reflux0.5 - 2 h~90-98Catalyst is recyclable, mild conditions.[9]Requires heating, solid-phase reaction.[9]
Montmorillonite K10 Heterogeneous Acid CatalysisToluene, 50-100 °C1 - 6 h~85-95Inexpensive, mild acidity.[9]Can require elevated temperatures.[9]
Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [7]

  • Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

Protocol 2: Deprotection using 4M HCl in Dioxane [7]

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a solvent like diethyl ether, or the solvent can be evaporated to yield the amine hydrochloride salt.

Diagrams

Boc_Deprotection_Workflow cluster_catalysts Catalyst Choice Start Boc-Protected Amine Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Catalyst Add Acid Catalyst (Homogeneous or Heterogeneous) Dissolve->Add_Catalyst React Stir at Room Temperature or Heat Add_Catalyst->React Homogeneous Homogeneous (TFA, HCl) Heterogeneous Heterogeneous (Zeolite, Clay) Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Workup Monitor->Workup Reaction Complete Product Deprotected Amine (often as a salt) Workup->Product

General experimental workflow for Boc deprotection.

Deprotection of Allyl Groups

The allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids, valued for its stability to a wide range of conditions and its selective removal using transition metal catalysts.[12]

Comparative Performance of Allyl Deprotection Catalysts

Palladium-catalyzed reactions are the most common for allyl group removal due to their high efficiency and mild conditions.[12] Ruthenium catalysts offer an alternative, often proceeding via an isomerization-hydrolysis pathway.[12]

Catalyst/ReagentMethodTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference(s)
Pd(PPh₃)₄ Palladium-Catalyzed AllylationAllyl scavenger (e.g., morpholine (B109124), dimedone), THF, rt0.5 - 2 h>90Very mild conditions, high functional group tolerance.[12]Cost of catalyst, sensitivity to air.[12]
Pd/C Palladium-Catalyzed Hydrogenolysis/TransferAmmonium formate, MeOH, reflux1 - 3 h~85-95Readily available catalyst, efficient.[13]Can reduce other functional groups.[13]
(Ph₃P)₃RuCl₂ Isomerization-HydrolysisDIPEA, Toluene, reflux; then HgCl₂/HgO or acid4 - 8 h (isomerization)>90 (overall)Orthogonal to many other protecting groups.[14]Two-step process, use of toxic mercury salts.[14][12][14]
DMSO-NaI Metal-FreeDMSO, 130 °C1 - 5 h60-99Inexpensive, simple conditions.[15]High temperature required.[15]
Experimental Protocols for Allyl Deprotection

Protocol 1: Palladium-Catalyzed Deprotection using Pd(PPh₃)₄ [12]

  • Dissolve the allyl-protected compound (1.0 equiv.) in an anhydrous solvent such as THF.

  • Add an allyl scavenger (e.g., 5-10 equivalents of morpholine or 2-3 equivalents of dimedone).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the deprotected compound.

Protocol 2: Ruthenium-Catalyzed Isomerization followed by Hydrolysis [12]

Step A: Isomerization

  • Dissolve the allyl-protected compound (1.0 equiv.), (PPh₃)₃RuCl₂ (5 mol%), and diisopropylethylamine (DIPEA) (0.5 equiv.) in anhydrous toluene.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the prop-1-enyl intermediate.

Step B: Hydrolysis

  • Dissolve the purified prop-1-enyl intermediate (1.0 equiv.) in a 1:1 mixture of acetone (B3395972) and water.

  • Add mercuric chloride (HgCl₂) (1.1 equiv.) and mercuric oxide (HgO) (1.1 equiv.).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Diagrams

Allyl_Deprotection_Pathways cluster_pd Palladium-Catalyzed Pathway cluster_ru Ruthenium-Catalyzed Pathway Start Allyl-Protected Substrate Pd_Catalyst Pd(0) Catalyst + Allyl Scavenger Start->Pd_Catalyst Ru_Catalyst Ru Catalyst (Isomerization) Start->Ru_Catalyst Pi_Allyl π-Allyl Palladium Complex Pd_Catalyst->Pi_Allyl Deprotected_Pd Deprotected Substrate Pi_Allyl->Deprotected_Pd Propenyl_Intermediate Propenyl Intermediate Ru_Catalyst->Propenyl_Intermediate Hydrolysis Hydrolysis (Acid or Hg²⁺) Propenyl_Intermediate->Hydrolysis Deprotected_Ru Deprotected Substrate Hydrolysis->Deprotected_Ru

Catalytic pathways for allyl group deprotection.

References

Safety Operating Guide

Essential Safety and Operational Guide for Benzyl-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG3-acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing clear operational protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.[3][4]
Eye Protection Safety GogglesMust be worn to protect against splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5][6]
Body Protection Laboratory CoatA standard, long-sleeved lab coat is required to prevent skin contact.[3][7]
Respiratory Protection Fume HoodAll handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to avoid inhalation.[7][8]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Receiving Upon receipt, inspect the container for any damage or leaks.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Recommended storage temperature is between 2-8°C.[1]
Handling Avoid direct contact with skin and eyes. Do not ingest or inhale.[2] Use only in a well-ventilated area, preferably a chemical fume hood.[8] Wash hands thoroughly after handling.[2]
Spills In case of a spill, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[8] Ensure the cleanup area is well-ventilated.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Inspect this compound B Store at 2-8°C A->B C Don Appropriate PPE D Work in Fume Hood C->D E Conduct Experiment D->E F Segregate Waste E->F G Label Hazardous Waste F->G H Store in Designated Area G->H I Arrange for EHS Pickup H->I

Standard operational workflow for this compound.

First Aid Measures

In the event of exposure to this compound, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][9]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[7]

The disposal process should adhere to the following steps:

cluster_waste_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_final_disposal Final Disposal A Collect Waste in Compatible Container B Segregate from Incompatible Wastes A->B C Label Container as 'Hazardous Waste' B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Document Waste Disposal E->F

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.